The Core of Conformationally Restricted Peptidomimetics: A Technical Guide to (R)-2-Amino-5-methylhex-4-enoic Acid
Executive Summary In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for engineering peptides with enhanced pharmacological profiles. (R)-2-Amino-5-methylhex-4-enoi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for engineering peptides with enhanced pharmacological profiles. (R)-2-Amino-5-methylhex-4-enoic acid (often referred to as D-4,5-dehydroleucine) is a specialized, unsaturated aliphatic amino acid. By introducing a
γ,δ
-double bond into a leucine-like side chain, this molecule imposes significant conformational rigidity. This technical whitepaper explores the physicochemical properties, structural causality, and synthetic workflows associated with this compound, particularly focusing on its role in developing next-generation antimicrobial peptides (AMPs) and heterocyclic intermediates.
Physicochemical Profiling and Structural Causality
The structural uniqueness of (R)-2-amino-5-methylhex-4-enoic acid lies in its isobutenyl side chain. Unlike the flexible isobutyl group of standard D-leucine, the
sp2
hybridization at the C4 and C5 positions restricts the
χ2
dihedral angle.
Causality in Drug Design
Entropic Optimization: When incorporated into a peptide sequence, the restricted side chain reduces the conformational entropy of the unbound state. Upon binding to a target receptor or lipid membrane, the entropic penalty is minimized, often leading to a higher binding affinity (
ΔG=ΔH−TΔS
).
Proteolytic Stability: The (R)-stereocenter (D-configuration) renders the peptide resistant to endogenous L-specific proteases, significantly increasing the plasma half-life of the therapeutic.
Electronic Interactions: The
π
-electron cloud of the double bond can participate in weak cation-
π
interactions or altered dispersion forces that saturated alkyl chains cannot achieve.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical verification and synthetic planning[1].
Parameter
Value
Analytical Significance / Causality
CAS Number
3558-31-4 (General/DL)
Primary identifier for procurement and regulatory documentation.
Molecular Formula
C₇H₁₃NO₂
Defines the stoichiometry for equivalent calculations in synthesis.
Monoisotopic Mass
143.0946 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation of peptide cleavage products[1].
SMILES String
CC(=CCC(N)C(=O)O)C
Utilized for in silico molecular dynamics and docking simulations[1].
Melting Point
220-225 °C (dec.)
Indicates strong intermolecular hydrogen bonding in the solid crystalline state.
Stereochemistry
(R) / D-amino acid
Prevents enzymatic degradation by host and bacterial proteases.
Applications in Antimicrobial Peptide (AMP) Engineering
A primary application of (R)-2-amino-5-methylhex-4-enoic acid is its incorporation into cyclic heptapeptides and lipopeptides, such as polymyxin and octapeptin derivatives[2]. These compounds are designed to combat multidrug-resistant Gram-negative bacteria.
The mechanism relies on the peptide's ability to bind to the lipid A moiety of lipopolysaccharides (LPS) on the bacterial outer membrane. The rigid, hydrophobic isobutenyl side chain of the amino acid inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis[2].
Caption: Mechanism of Gram-negative bacterial membrane disruption by engineered cyclic lipopeptides.
Heterocyclic Derivatization: Oxazolidin-5-ones
Beyond peptide synthesis, this amino acid is a highly valuable synthon in organic chemistry. It can be converted into oxazolidin-5-ones and azlactones, which serve as protected intermediates for synthesizing complex chiral molecules[3].
The formation of an oxazolidin-5-one simultaneously protects the
α
-amino and carboxyl groups, preventing them from interfering with each other during aggressive side-chain modifications. This parasitic equilibrium between oxazolidin-5-one and enamine species is fundamental to its utility in asymmetric catalysis[3].
Self-Validating Protocol: Synthesis of an Oxazolidin-5-one Derivative
Adapted from established heterocyclic methodologies[3].
Objective: Convert (R)-2-amino-5-methylhex-4-enoic acid into an allyl-protected oxazolidin-5-one.
Salt Formation: Suspend 10 mmol of (R)-2-amino-5-methylhex-4-enoic acid in 20 mL of absolute ethanol. Add 10 mmol of NaOH.
Causality: Deprotonation forms the highly nucleophilic sodium (R)-2-amino-5-methylhex-4-enoate, increasing its solubility and reactivity for the subsequent condensation.
Drying: Evaporate the solvent under reduced pressure and dry the salt in vacuo over P₂O₅ for 12 hours.
Validation: The salt must be completely anhydrous; residual moisture will hydrolyze the imine intermediate in the next step.
Condensation: Suspend the dried salt in 30 mL of anhydrous pentane. Add 12 mmol of pivalaldehyde and reflux under an inert argon atmosphere for 4 hours using a Dean-Stark trap.
Causality: Pivalaldehyde forms a sterically hindered Schiff base (imine), which directs the stereochemistry of the subsequent cyclization.
Acylation & Cyclization: Cool the mixture to 0 °C. Dropwise, add 11 mmol of allyloxycarbonyl chloride (Alloc-Cl). Stir for 2 hours at room temperature.
Causality: The acyl chloride attacks the imine nitrogen, triggering an intramolecular cyclization by the carboxylate oxygen to form the 5-membered oxazolidin-5-one ring.
Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.
Validation: Confirm the product via ¹H-NMR; the disappearance of the primary amine protons and the appearance of the Alloc vinyl protons (5.2–6.0 ppm) confirm successful cyclization.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating
α
-branched or unsaturated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to steric hindrance and altered nucleophilicity.
Self-Validating Protocol: Fmoc-SPPS Coupling
Objective: Couple Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid to a resin-bound peptide chain.
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA.
Causality: HATU is chosen over HBTU because the 7-aza group of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming amine, accelerating the aminolysis of sterically hindered amino acids. Using 2.9 eq of HATU (a slight deficit relative to the amino acid) prevents the excess uronium salt from guanidylating the free N-terminus of the resin-bound peptide, which would cause irreversible chain termination.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin).
Validation Check: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Stereochemical Divergence in Non-Proteinogenic Amino Acids: Natural Sources and Pharmacological Applications of 2-Amino-5-methylhex-4-enoic Acid
Executive Summary Non-proteinogenic amino acids are highly sought after in modern drug discovery for their ability to introduce structural rigidity, enhance target affinity, and confer resistance against proteolytic degr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Non-proteinogenic amino acids are highly sought after in modern drug discovery for their ability to introduce structural rigidity, enhance target affinity, and confer resistance against proteolytic degradation. Among these, 2-amino-5-methylhex-4-enoic acid (a structurally unique leucine analog featuring a terminal alkene) presents a fascinating case study in stereochemical divergence.
To address the core topic with rigorous scientific integrity: (R)-2-amino-5-methylhex-4-enoic acid (the D-enantiomer) does not have a confirmed natural source. Nature overwhelmingly favors the L-configuration for amino acids. The naturally occurring stereoisomer is the (S)-enantiomer (L-form) , which is uniquely biosynthesized by the basidiomycete mushroom Leucocortinarius bulbiger [1]. The (R)-enantiomer is a synthetic or chemically resolved non-natural amino acid. This whitepaper details the natural origin of the (S)-form, the pharmacological necessity of the synthetic (R)-form in advanced antimicrobial peptide design, and the technical workflows required to isolate and resolve these enantiomers.
Stereochemical Context and Biological Significance
The Natural Origin: (S)-Enantiomer
The (S)-enantiomer of 2-amino-5-methylhex-4-enoic acid was first isolated from the fruiting bodies of the mushroom Leucocortinarius bulbiger by . In fungal secondary metabolism, unsaturated amino acids often serve as defensive allelochemicals or intermediates in the biosynthesis of more complex volatile organic compounds. The classifies this L-alpha-amino acid as a rare natural product with a highly specific phylogenetic distribution.
The Pharmacological Target: (R)-Enantiomer
While the (S)-form is natural, the (R)-enantiomer (CAS 81177-54-0) is a high-value utilized in the development of next-generation antibiotics. Because biological proteases are stereoselective for L-amino acids, incorporating D-amino acids (the (R)-form) into peptide therapeutics drastically increases their half-life in vivo.
Recent patent literature, such as, highlights the use of (R)-2-amino-5-methylhex-4-enoic acid in the synthesis of cyclic heptapeptide dimers. These compounds are engineered analogs of polymyxins designed to combat multidrug-resistant Gram-negative bacteria, including strains harboring the mcr-1 colistin-resistance gene. The lipophilic alkene side chain of the (R)-enantiomer inserts into the bacterial lipopolysaccharide (LPS) layer, disrupting the membrane while resisting enzymatic cleavage.
Integration of the (R)-enantiomer into cyclic peptides for bacterial membrane disruption.
Quantitative Data Presentation
To clarify the distinctions between the two stereoisomers, their physicochemical and biological properties are summarized below.
Table 1: Comparative Profile of 2-Amino-5-methylhex-4-enoic Acid Enantiomers
Property
(S)-Enantiomer (L-form)
(R)-Enantiomer (D-form)
Stereochemistry
Natural (L-configuration)
Non-natural (D-configuration)
CAS Registry Number
19914-06-8
81177-54-0
Natural Source
Leucocortinarius bulbiger (Mushroom)
None (Synthetic / Chemically Resolved)
Biological Role
Fungal secondary metabolite
Protease-resistant peptide building block
Proteolytic Stability
Susceptible to standard proteases
Highly resistant to enzymatic cleavage
Molar Mass
143.18 g/mol
143.18 g/mol
Experimental Protocols: Extraction and Chiral Resolution
Because the (R)-enantiomer cannot be sourced directly from nature, researchers must either synthesize it asymmetrically or extract the natural (S)-enantiomer/racemic mixtures and perform chiral resolution. The following protocols outline a self-validating system for extraction and enantiomeric separation.
Protocol 1: Extraction of the Natural (S)-Enantiomer
Causality Principle: Amino acids are zwitterionic. By utilizing a strongly acidic cation-exchange resin (Dowex 50W), the amino acids are protonated and retained, allowing neutral sugars and anionic organic acids to be washed away.
Biomass Preparation: Lyophilize and pulverize 500 g of Leucocortinarius bulbiger fruiting bodies.
Solvent Extraction: Suspend the powder in 2 L of 70% aqueous ethanol. Sonicate for 30 minutes at 4°C to disrupt cell walls without degrading thermolabile metabolites. Centrifuge at 10,000 × g for 15 minutes and collect the supernatant.
Cation-Exchange Chromatography:
Load the concentrated extract onto a Dowex 50W-X8 column (H+ form).
Wash with 3 column volumes (CV) of deionized water to remove unbound neutral/anionic contaminants.
Elute the bound amino acids using 2M NH₄OH. The shift to a basic pH deprotonates the amine, releasing the compound from the resin.
Internal Validation (LC-MS): Analyze the eluate via LC-MS. Confirm the presence of the target compound by identifying the molecular ion peak at m/z 144.1 [M+H]⁺ .
Protocol 2: Chiral Ligand-Exchange Chromatography (CLEC) for (R)-Enantiomer Isolation
Causality Principle: To isolate the (R)-enantiomer from a racemic synthetic mixture (or to verify the enantiomeric purity of the natural extract), CLEC is employed. The stationary phase contains a chiral selector (e.g., L-proline) complexed with Cu(II) ions. The (R)- and (S)-enantiomers form transient diastereomeric complexes with the Cu(II)-selector at different thermodynamic stabilities, resulting in baseline separation.
Column Preparation: Equilibrate a chiral HPLC column (e.g., Crownpak CR(+)) with a mobile phase of 50 mM perchloric acid (pH 1.5) at a flow rate of 0.8 mL/min.
Sample Injection: Inject 20 µL of the purified amino acid fraction (1 mg/mL in mobile phase).
Detection & Collection: Monitor absorbance at 210 nm. The (R)-enantiomer and (S)-enantiomer will elute at distinct retention times due to differential complexation energies. Collect the (R)-enantiomer fraction.
Internal Validation (Enantiomeric Excess): Re-inject the collected (R)-fraction. Calculate the enantiomeric excess (ee). A self-validating protocol requires an ee > 99% before utilizing the (R)-enantiomer in downstream Solid-Phase Peptide Synthesis (SPPS).
Workflow for extraction and chiral resolution of 2-amino-5-methylhex-4-enoic acid.
References
Dardenne, G., Casimir, J., & Jadot, J. (1968). "Séparation et charactérisation du L(—)5-méthyl-2-amino-4-hexenoïque à partir de Leucocortinarius bulbiger". Phytochemistry, 7(8), 1401-1406. URL:[Link]
Natural Products Magnetic Resonance Database (NP-MRD). "NP-Card for (2s)-2-amino-5-methylhex-4-enoic acid (NP0183617)". NP-MRD. URL:[Link]
Google Patents. "Compositions and methods for the treatment of bacterial infections (WO2017218922A2)". World Intellectual Property Organization.
Foundational
Biological Activity and Pharmacological Applications of (R)-2-Amino-5-methylhex-4-enoic Acid: A Technical Whitepaper
Executive Summary (R)-2-Amino-5-methylhex-4-enoic acid (also known as 5-dehydrohomoleucine) is a non-proteinogenic, unsaturated aliphatic amino acid that bridges the gap between ecological chemical biology and advanced p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Amino-5-methylhex-4-enoic acid (also known as 5-dehydrohomoleucine) is a non-proteinogenic, unsaturated aliphatic amino acid that bridges the gap between ecological chemical biology and advanced pharmaceutical design. Originally identified for its potent allelopathic properties in fungal ecosystems, this unnatural amino acid (UAA) has transitioned into a highly valued building block in medicinal chemistry[1].
For drug development professionals, the incorporation of this UAA into peptide backbones introduces critical conformational constraints, enhances metabolic stability, and provides a unique chemical handle for structure-activity relationship (SAR) probing[2]. This whitepaper synthesizes the dual biological activities of (R)-2-Amino-5-methylhex-4-enoic acid, detailing its ecological mechanisms, pharmacological utility, and the rigorous experimental protocols required for its isolation and synthetic application.
Physicochemical Profile
Understanding the physical and chemical parameters of (R)-2-Amino-5-methylhex-4-enoic acid is foundational for predicting its behavior in both biological assays and solid-phase peptide synthesis (SPPS). The presence of the C4-C5 double bond and the C5 methyl group significantly alters its steric bulk and electronic distribution compared to canonical amino acids like leucine.
Table 1: Quantitative Physicochemical Properties
Property
Value
Biological / Chemical Implication
Molecular Formula
C₇H₁₃NO₂
Defines its classification as an aliphatic UAA[1].
Molecular Weight
143.18 g/mol
Low molecular weight allows for high membrane permeability[1].
CAS Number
81177-54-0 (D-form)
Critical identifier for sourcing enantiopure reagents[3].
Melting Point
220-225 °C (Decomp.)
Indicates strong intermolecular hydrogen bonding in the solid state[1].
Polar Surface Area
63.3 Ų
Optimal for oral bioavailability in small-molecule derivatives[1].
Key Structural Feature
C4-C5 Alkene
Restricts side-chain rotation; provides a site for cross-linking[2].
Ecological Biology: Allelopathy and Negative Chemotropism
In nature, specific stereoisomers of this compound (such as those isolated from the fruiting bodies of the mushroom Boletus fraternus) function as potent defensive allelochemicals[4]. Fungi exude these secondary metabolites into the rhizosphere to suppress the growth of competing flora.
Mechanism of Action
The biological activity manifests primarily as a dose-dependent disruption of plant development:
Radicle Growth Inhibition: At low concentrations (IC₅₀ ≈ 34 ppm), the compound disrupts cellular elongation in the radicles (embryonic roots) of competing plants[4].
Negative Chemotropism: At high concentrations (≥ 300 ppm), a remarkable avoidance mechanism is triggered. The radicles of target organisms (e.g., lettuce seedlings) actively alter their gravitropic response, growing upwards against gravity to avoid contact with the allelochemical gradient[1],[4].
Caption: Allelopathic signaling and dose-dependent chemotropic response workflow.
Beyond its natural ecological role, (R)-2-Amino-5-methylhex-4-enoic acid is engineered into modern therapeutics. Natural peptides often fail as drugs due to rapid enzymatic degradation and high conformational flexibility, which leads to poor target selectivity.
Substituting a canonical amino acid with this UAA solves these issues via two primary mechanisms:
Conformational Constraint: The sp² hybridized carbons of the C4-C5 double bond restrict the rotational degrees of freedom (
χ
1 and
χ
2 angles) of the side chain. This rigidity can lock a peptide into a specific bioactive conformation (such as a
β
-turn), drastically lowering the entropic penalty upon binding to a receptor[2].
Proteolytic Resistance: Proteases have evolved to recognize standard amino acid side chains. The unnatural steric bulk of the C5 methyl group, combined with the rigid alkene, prevents the peptide from properly fitting into the active sites of degrading enzymes, thereby extending the drug's in vivo half-life[2].
Caption: Logical relationship between UAA structural features and pharmacological benefits.
Table 2: Comparative Pharmacological Impact (Canonical vs. UAA)
To validate the ecological activity of the compound, researchers utilize a bioassay-guided fractionation approach.
Rationale for Causality: Amberlite IR-120B is utilized because it is a strongly acidic cation exchange resin. At a neutral pH, the amino group of the UAA is protonated (
NH3+
), allowing it to bind to the resin while neutral and acidic fungal metabolites are washed away, ensuring high-purity isolation[1].
Step-by-Step Methodology:
Extraction: Lyophilize and crush 20 g of fungal fruiting bodies. Extract twice using 1.5 L of 99.5% ethanol. Concentrate the combined extracts in vacuo to yield a crude syrup[1].
Chromatographic Separation: Dissolve the syrup in aqueous methanol and load it onto an Amberlite IR-120B (H⁺ form) column.
Elution: Wash the column extensively with distilled water to remove unbound impurities. Elute the target UAA using 2N NH₄OH. Evaporate the eluent to yield the purified compound[1].
Bioassay: Prepare solutions of the UAA at varying concentrations (0, 34, 100, 300 ppm). Place lettuce seeds on filter paper saturated with these solutions in Petri dishes.
Incubation & Observation: Incubate in the dark at 25°C for 3 days. Measure radicle length to determine IC₅₀ and observe the growth vector to confirm negative chemotropism[4].
Incorporating (R)-2-Amino-5-methylhex-4-enoic acid into a synthetic peptide requires overcoming the steric hindrance caused by its bulky side chain.
Rationale for Causality: Standard coupling reagents (like DIC/HOBt) often fail with sterically hindered UAAs. Therefore, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which accelerates the coupling rate and minimizes epimerization of the chiral alpha-carbon[2].
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide MBHA resin in peptide-grade N,N-Dimethylformamide (DMF) for 1 hour.
Deprotection: Treat the resin with 20% Piperidine in DMF (for Fmoc-protected UAA) or 50% TFA in DCM (for Boc-protected UAA) for 20 minutes to expose the N-terminal amine[2]. Wash thoroughly with DMF and DCM.
Coupling: In a separate vial, dissolve 3.0 equivalents of protected (R)-2-Amino-5-methylhex-4-enoic acid, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in DMF. Add this cocktail to the resin and shake continuously for 2 hours[2].
Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 3 hours at room temperature[2].
Purification: Filter the resin, collect the filtrate, and precipitate the crude constrained peptide using a 10-fold excess of cold diethyl ether. Purify via RP-HPLC.
Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for UAA incorporation.
References
Taylor & Francis. "Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck." Available at: [Link]
NextSDS. "2-amino-5-methylhex-4-enoic acid — Chemical Substance Information." Available at:[Link]
Whitepaper: Discovery, Isolation, and Chiral Resolution of (R)-2-Amino-5-methylhex-4-enoic Acid
Executive Summary (R)-2-Amino-5-methylhex-4-enoic acid (commonly referred to as D-prenylglycine) is a highly specialized, non-proteinogenic amino acid. While its naturally occurring (S)-enantiomer was first discovered in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-2-Amino-5-methylhex-4-enoic acid (commonly referred to as D-prenylglycine) is a highly specialized, non-proteinogenic amino acid. While its naturally occurring (S)-enantiomer was first discovered in basidiomycete fungi, the unnatural (R)-enantiomer has emerged as a critical building block in modern peptidomimetic drug design. This technical guide outlines the historical discovery of the compound, the pharmacological causality behind its structural utility, and provides self-validating, step-by-step protocols for its isolation via chiral resolution.
Historical Context and Natural Discovery
The foundational chemistry of 2-amino-5-methylhex-4-enoic acid is rooted in natural product isolation. The L-configured natural isomer, (S)-2-amino-5-methylhex-4-enoic acid, was originally isolated and identified from the fruiting bodies of the mushroom Leucocortinarius bulbiger in 1968[1]. Early researchers utilized paper chromatography, electrophoresis, and ion-exchange resin columns to separate this novel unsaturated amino acid from the complex fungal matrix[1].
Structurally, the compound belongs to the class of alpha-amino acids, characterized by a unique branched, unsaturated aliphatic side chain (a prenyl group)[2]. This structural motif imparts distinct lipophilic and steric properties compared to standard proteinogenic amino acids like leucine or valine, making it a molecule of high interest for synthetic modification.
Pharmacological Rationale: The Shift to the (R)-Enantiomer
As a Senior Application Scientist, I emphasize that the transition from studying the natural (S)-enantiomer to synthesizing and isolating the (R)-enantiomer is driven by the strict requirements of pharmacokinetic optimization in drug development.
Proteolytic Resistance (Causality): Endogenous proteases (e.g., trypsin, pepsin) are highly stereospecific to natural L-amino acids. By incorporating the (R)-enantiomer (D-configuration) into a peptide sequence, the drug candidate becomes sterically unrecognizable to these cleavage enzymes. This mechanism drastically increases the plasma half-life of the therapeutic agent.
Conformational Locking: The rigid
π
-bond in the hex-4-enoic acid side chain restricts the rotational degrees of freedom. This steric hindrance forces the peptide backbone into specific, predictable secondary structures (such as
β
-turns), which directly enhances receptor binding affinity and target selectivity.
Physicochemical Profiling
Before initiating any isolation or resolution protocol, establishing the physicochemical baseline is mandatory to predict partitioning behavior[3].
Table 1: Physicochemical Properties of 2-Amino-5-methylhex-4-enoic acid
(S)-enantiomer found in Leucocortinarius bulbiger[4]
Structural Class
Unsaturated, branched aliphatic
α
-amino acid
Predicted pKa
~2.3 (Carboxyl), ~9.6 (Amino)
Isolation and Chiral Resolution Workflows
Because the (R)-enantiomer is not naturally abundant, "isolation" in a pharmaceutical context refers to the stereoselective separation of the (R)-form from a synthetic racemic mixture (DL-2-amino-5-methylhex-4-enoic acid). Below are two field-proven, self-validating protocols.
This protocol leverages the strict stereospecificity of Porcine Kidney Acylase I to differentiate between enantiomers, creating a highly scalable workflow.
N-Acetylation: Suspend DL-2-amino-5-methylhex-4-enoic acid in aqueous NaOH (pH 10). Dropwise add acetic anhydride at 0°C.
Causality: This step protects the alpha-amine, converting the highly polar zwitterion into an N-acetyl derivative. This derivatization is strictly required because Acylase I only recognizes N-acylated substrates.
Enzymatic Cleavage: Adjust the solution to pH 7.5 using dilute HCl. Add Porcine Kidney Acylase I and incubate at 37°C for 48 hours.
Causality: Acylase I selectively hydrolyzes the amide bond of the (S)-enantiomer. The enzyme's chiral active site pocket sterically clashes with the spatial arrangement of the (R)-enantiomer, leaving N-acetyl-(R)-2-amino-5-methylhex-4-enoic acid completely unreacted.
Phase Separation (Self-Validating Step): Acidify the mixture to pH 2.0 and extract with ethyl acetate.
Causality: At pH 2.0, the enzymatically freed (S)-amino acid is protonated (NH₃⁺) and remains trapped in the aqueous phase. Conversely, the unreacted N-acetyl-(R)-enantiomer is neutral and highly lipophilic, partitioning cleanly into the organic phase. This differential solubility provides immediate, self-validating proof of successful enzymatic cleavage.
Deprotection: Collect the organic phase, evaporate the solvent, and reflux the residue in 6M HCl for 4 hours. Lyophilize the product to yield the pure (R)-2-amino-5-methylhex-4-enoic acid hydrochloride salt.
For rapid isolation during early-stage drug discovery, chromatographic resolution is preferred.
Sample Preparation: Dissolve the racemic mixture in a mobile phase consisting of Methanol/Water (80:20 v/v) containing 0.1% Formic Acid.
Chromatography: Inject the sample onto a Teicoplanin-based chiral stationary phase (CSP) column (e.g., Chirobiotic T).
Causality: The macrocyclic glycopeptide stationary phase forms transient, stereoselective hydrogen bonds and
π
π
interactions with the enantiomers. The spatial projection of the prenyl group in the (R)-enantiomer results in a weaker binding affinity compared to the (S)-enantiomer, causing it to elute first and achieving baseline separation.
Fig 1: Logical workflow for the chiral resolution of the (R)-enantiomer.
Comparative Analysis of Isolation Workflows
Selecting the correct isolation method is dependent on the project phase. The table below summarizes the operational trade-offs.
Table 2: Resolution Workflow Comparison
Parameter
Enzymatic Resolution (Protocol A)
Preparative Chiral HPLC (Protocol B)
Ideal Application
Scale-up / Manufacturing
Drug Discovery / Hit-to-Lead
Scalability
High (Kilogram scale)
Low-Medium (Gram scale)
Enantiomeric Excess (ee)
> 98%
> 99.5%
Time to Isolate
48 - 72 hours
2 - 4 hours
Reagent Cost per Gram
Low
High (Solvent & Column wear)
Mechanistic Impact on Peptide Signaling Pathways
The ultimate goal of isolating the (R)-enantiomer is its incorporation into therapeutic peptides. The diagram below illustrates the causal relationship between the amino acid's stereochemistry and the preservation of sustained therapeutic signaling in vivo.
Fig 2: Mechanism of protease resistance and sustained signaling via (R)-enantiomer integration.
References
Dardenne, G., et al. "A new unsaturated amino acid, l(−)5-méthyl-2-amino-4-hexenoic acid has been identified from the mushroom Leucocortinarius bulbiger". Phytochemistry, 1968. URL: [Link]
NP-MRD Database. "Showing NP-Card for (2s)-2-amino-5-methylhex-4-enoic acid (NP0183617)". Natural Products Magnetic Resonance Database. URL: [Link]
NP-MRD Database. "Showing NP-Card for 2-amino-5-methylhex-4-enoic acid (NP0218977)". Natural Products Magnetic Resonance Database. URL: [Link]
Comprehensive Spectroscopic Profiling of (R)-2-Amino-5-methylhex-4-enoic Acid
A Technical Guide to the Structural Elucidation of D-Prenylglycine Derivatives Executive Overview (R)-2-Amino-5-methylhex-4-enoic acid, commonly known as D-prenylglycine, is a highly versatile non-natural amino acid. Fea...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to the Structural Elucidation of D-Prenylglycine Derivatives
Executive Overview
(R)-2-Amino-5-methylhex-4-enoic acid, commonly known as D-prenylglycine, is a highly versatile non-natural amino acid. Featuring a terminal dimethylallyl (prenyl) group, it serves as a critical building block in the synthesis of conformationally restricted peptidomimetics—most notably through its acid-catalyzed cyclization to 5,5-dimethylproline —and in the structural optimization of lipid II-binding lantibiotics 1.
Because non-natural amino acids are primarily utilized in solid-phase peptide synthesis (SPPS), spectroscopic characterization is most frequently performed on their N-protected derivatives (e.g., Boc or Fmoc). Expert Note: While literature frequently references the (S)-enantiomer, the NMR, IR, and MS data in achiral media are identical for the (R)-enantiomer due to isotropic magnetic environments.
Quantitative Data & Spectroscopic Causality
The following tables summarize the expected multimodal spectroscopic data for the Boc-protected derivative of (R)-2-Amino-5-methylhex-4-enoic acid, synthesizing structural causality with observed phenomena 2.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Causality / Structural Assignment
α-CH (C2)
~4.30
m
1H
Downfield shifted due to the electron-withdrawing adjacent nitrogen and carboxyl groups.
β-CH₂ (C3)
2.40 - 2.60
m
2H
Diastereotopic protons. The adjacent chiral α-carbon restricts free rotation, placing each proton in a unique magnetic environment.
γ-CH= (C4)
5.10 - 5.30
m
1H
Olefinic proton; slightly shielded relative to standard alkenes due to the electron-donating effect of the terminal methyls.
ε-CH₃ (C6, C5-Me)
~1.60, ~1.70
s
6H
Allylic methyl groups. The slight chemical shift inequivalence arises from their respective cis/trans geometric relationship to the main aliphatic chain.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Causality / Structural Assignment
Carboxyl (C=O)
~175.0
Highly deshielded sp² carbonyl carbon.
δ-C (C5)
~135.0
Quaternary sp² alkene carbon; shifted downfield due to dialkyl substitution.
γ-C (C4)
~120.0
Tertiary sp² alkene carbon.
α-C (C2)
~53.0
Aliphatic sp³ carbon directly attached to the urethane nitrogen.
ε-C (C6, C5-Me)
~18.0, ~25.0
Allylic methyl carbons; split into two distinct signals due to geometric isomerism.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Sodium adduct; a highly common ionization pathway in ESI+ when borosilicate glassware is utilized.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. An experiment should not proceed to data acquisition unless the internal validation gates are cleared.
Protocol A: ¹H and ¹³C NMR Acquisition
Causality Focus: Quaternary carbons (like C5) lack directly attached protons to facilitate rapid dipole-dipole relaxation. Without extending the relaxation delay, these signals will diminish or disappear entirely.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Add 0.05% Tetramethylsilane (TMS) as an internal reference.
System Tuning & Validation Gate: Perform automated 3D shimming. Validation: The operator must verify that the TMS peak linewidth at half-height is < 1.0 Hz. If it exceeds this, the magnetic field is inhomogeneous and the complex diastereotopic
β
-protons will blur into an uninterpretable broad multiplet. Re-shim if necessary.
¹H Acquisition: Set spectral width to 16 ppm. Apply a relaxation delay (
d1
) of 1.5 seconds. Accumulate 32 scans.
¹³C Acquisition: Set spectral width to 250 ppm. Critical Step: Set the relaxation delay (
d1
) to
≥2.0
seconds to ensure the quaternary δ-C (C5) fully relaxes between pulses 2. Accumulate 1024 scans with WALTZ-16 proton decoupling.
Protocol B: ESI-TOF Mass Spectrometry
Causality Focus: The use of formic acid provides an abundant source of protons, artificially driving the equilibrium toward the ionized
[M+H]+
state required for flight-tube acceleration.
Calibration & Validation Gate: Calibrate the mass spectrometer using a sodium formate cluster solution. Validation: The sequence is locked unless the mass accuracy error is < 5 ppm.
Blank Run: Inject a solvent blank (Methanol + 0.1% Formic Acid) to establish baseline noise and confirm zero carryover of isobaric contaminants.
Sample Preparation: Dilute the sample to 10 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
Acquisition: Operate in Positive Ion Mode (ESI+). Set capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation gas flow to 600 L/hr at 350°C. Scan m/z 50–500.
Mechanistic & Workflow Visualizations
Fig 1. Multimodal spectroscopic workflow for the structural elucidation of prenylglycine.
Fig 2. Acid-catalyzed cyclization of (R)-prenylglycine to (R)-5,5-dimethylproline.
References
Spectroscopic Characterization of Boc-(S)
A catalytic asymmetric synthesis of 5,5-dimethylproline
Source: Elsevier / Tetrahedron Letters
URL
Molecular Recognition of Lipid II by Lantibiotics: Synthesis and Conformational Studies of Analogues of Nisin and Mutacin Rings A and B
Source: ACS Publications / The Journal of Organic Chemistry
URL
An In-depth Technical Guide to (R)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Significance of Non-Proteinogenic Amino Acids in Therapeutic Design In the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Significance of Non-Proteinogenic Amino Acids in Therapeutic Design
In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) have emerged as pivotal building blocks for the creation of novel therapeutics.[1][2] Unlike their 20 proteinogenic counterparts, which are the fundamental constituents of proteins, NPAAs offer a vast and largely untapped chemical space for the design of peptides and small molecules with enhanced pharmacological properties.[3] The incorporation of NPAAs can bestow a range of advantages, including increased metabolic stability, improved bioavailability, and unique conformational constraints that can enhance binding affinity and selectivity for therapeutic targets.[1][4] (R)-2-Amino-5-methylhex-4-enoic acid, a chiral unsaturated aliphatic amino acid, represents a compelling example of an NPAA with significant potential in medicinal chemistry. Its unique structural features—a stereodefined alpha-carbon, a vinyl group, and a branched methyl moiety—offer a versatile scaffold for the development of innovative drug candidates. This technical guide provides a comprehensive overview of (R)-2-Amino-5-methylhex-4-enoic acid, from its enantioselective synthesis and spectroscopic characterization to its potential biological activities and applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-2-Amino-5-methylhex-4-enoic acid is fundamental for its application in research and development. The following table summarizes key computed and experimental data for this compound.
Enantioselective Synthesis: A Proposed Chemoenzymatic Approach
The stereospecific synthesis of (R)-2-Amino-5-methylhex-4-enoic acid is crucial for elucidating its specific biological functions and for its potential therapeutic applications. While multiple strategies for the synthesis of unsaturated amino acids exist, a chemoenzymatic approach offers high enantioselectivity and milder reaction conditions.[7][8] The following proposed synthesis leverages a lipase-catalyzed resolution, a robust and scalable method for obtaining enantiomerically pure compounds.
Synthetic Scheme Overview
Caption: Proposed chemoenzymatic synthesis of (R)-2-Amino-5-methylhex-4-enoic acid.
Detailed Experimental Protocol
Part 1: Synthesis of Racemic 2-Amino-5-methylhex-4-enoic acid
α-Bromination of 5-Methylhex-4-enoic acid: To a solution of 5-methylhex-4-enoic acid (1.0 equiv) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product, racemic 2-bromo-5-methylhex-4-enoic acid, can be purified by column chromatography.
Amination of the α-Bromo Acid: Dissolve the purified 2-bromo-5-methylhex-4-enoic acid in an excess of concentrated aqueous ammonia. Stir the mixture vigorously at room temperature in a sealed vessel for 24-48 hours. Monitor the reaction for the disappearance of the starting material. After completion, remove the excess ammonia under reduced pressure. The resulting crude racemic 2-amino-5-methylhex-4-enoic acid can be purified by recrystallization.
Part 2: Enzymatic Kinetic Resolution
N-Acetylation: Suspend the racemic amino acid in a suitable solvent (e.g., a mixture of acetic acid and water). Add acetic anhydride (1.2 equiv) dropwise while maintaining the temperature at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain racemic N-acetyl-2-amino-5-methylhex-4-enoic acid.
Lipase-Catalyzed Hydrolysis: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add an immobilized lipase, such as Candida antarctica lipase B (CALB). Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by measuring the pH change or by chiral HPLC. The lipase will selectively hydrolyze the (R)-N-acetyl amino acid to the corresponding (R)-amino acid.
Separation: Once approximately 50% conversion is reached, stop the reaction. Acidify the reaction mixture to pH ~2 with dilute HCl. Extract the unreacted (S)-N-acetyl-2-amino-5-methylhex-4-enoic acid with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the desired (R)-2-amino-5-methylhex-4-enoic acid hydrochloride, can be purified by ion-exchange chromatography or by neutralization and recrystallization.
(Optional) Recovery of the (S)-enantiomer: The extracted (S)-N-acetyl amino acid can be hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield (S)-2-amino-5-methylhex-4-enoic acid.
Biological Activity and Potential Applications in Drug Discovery
The unique structural features of (R)-2-Amino-5-methylhex-4-enoic acid suggest several potential avenues for its application in drug discovery and development.
Conformational Constraint in Peptidomimetics
The vinyl group in the side chain introduces a degree of conformational rigidity. When incorporated into a peptide sequence, this can restrict the rotational freedom of the backbone, leading to a more defined three-dimensional structure.[9] This pre-organization can enhance the binding affinity and selectivity of the peptide for its target receptor or enzyme.
Caption: The role of (R)-2-Amino-5-methylhex-4-enoic acid in peptide-based drug design.
Metabolic Stability
NPAAs are often poor substrates for proteases, the enzymes responsible for peptide degradation in the body. The introduction of (R)-2-Amino-5-methylhex-4-enoic acid into a peptide therapeutic can therefore increase its resistance to enzymatic cleavage, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1]
Bioisostere for Natural Amino Acids
The branched, unsaturated side chain of this NPAA can serve as a bioisostere for natural amino acids such as leucine or isoleucine. This substitution can be used to probe the structure-activity relationships of a peptide and to fine-tune its biological activity.
Potential as an Enzyme Inhibitor or Modulator
Unsaturated amino acids have been investigated as inhibitors of various enzymes. The vinyl group can potentially act as a Michael acceptor or participate in other covalent interactions with active site residues. Furthermore, a structurally similar compound, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been shown to exhibit allelopathic activity, suggesting that these types of molecules can have specific biological effects.[6] Further research is warranted to explore the potential of (R)-2-Amino-5-methylhex-4-enoic acid as an inhibitor or modulator of specific enzyme targets.
Conclusion and Future Directions
(R)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid with considerable potential for applications in medicinal chemistry and drug discovery. Its unique structural and stereochemical features offer opportunities to enhance the properties of peptide-based therapeutics and to serve as a scaffold for the design of novel small molecule drugs. While further research is needed to fully elucidate its biological activities and to optimize its synthesis, the foundational knowledge presented in this guide provides a strong starting point for researchers and scientists in this exciting field. Future work should focus on the development of a robust and scalable enantioselective synthesis, a comprehensive characterization of its biological properties, and its incorporation into a variety of peptide and small molecule libraries for screening against a range of therapeutic targets.
References
Stereoselective synthesis of unsaturated α-amino acids. (2015). PubMed. Retrieved from [Link]
Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters. SpringerLink. Retrieved from [Link]
Stereoselective synthesis of unsaturated α-amino acids. (2025). ResearchGate. Retrieved from [Link]
Synthesis and Functionalization of Optically Active C-Allylglycine Derivatives. (2004). Refubium - Freie Universität Berlin. Retrieved from [Link]
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. (2020). Europe PMC. Retrieved from [Link]
Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. Retrieved from [Link]
Enantioselective synthesis of non-natural aromatic alpha-amino acids. (2004). PubMed. Retrieved from [Link]
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. (2015). National Institutes of Health. Retrieved from [Link]
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. Retrieved from [Link]
Enzymatic asymmetric synthesis of chiral amino acids. (2018). Royal Society of Chemistry. Retrieved from [Link]
Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones. (2004). PubMed. Retrieved from [Link]
Process for preparing allylglycine derivatives. Google Patents.
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (2012). National Institutes of Health. Retrieved from [Link]
Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ((R)-, (S)-[18F]FAMPe) as potential positron emission tomography tracers for brain tumors. (2015). OSTI.GOV. Retrieved from [Link]
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. Retrieved from [Link]
Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. (2001). UQ eSpace - The University of Queensland. Retrieved from [Link]
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. Retrieved from [Link]
Synthesis, structural characterization and antioxidant activity of biologically active hydrazones. Heteroletters. Retrieved from [Link]
Its use in the production of peptides such as 2-amino-3-methyl-hex-5-enoic acid and bacitracin. Google Patents.
An Update: Enzymatic Synthesis for Industrial Applications. Wiley Online Library. Retrieved from [Link]
Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. (2016). ResearchGate. Retrieved from [Link]
Chemoenzymatic synthesis. (2025). National Institutes of Health. Retrieved from [Link]
Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[10][11][12]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. (2012). ResearchGate. Retrieved from [Link]
Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Royal Society of Chemistry. Retrieved from [Link]
Concise preparation and biological evaluations of 9-cis-retinoic acid analogues having an aromatic ring. University of Toyama Repository. Retrieved from [Link]
Applications in peptide synthesis. (2019). ResearchGate. Retrieved from [Link]
Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. (2021). National Institutes of Health. Retrieved from [Link]
Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (2020). National Institutes of Health. Retrieved from [Link]
Peptide synthesis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. (2026). MDPI. Retrieved from [Link]
On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2025). MDPI. Retrieved from [Link]
Spectroscopic Characterization of Radical Pair Photochemistry in Nonmigratory Avian Cryptochromes: Magnetic Field Effects in GgC. FreiDok plus. Retrieved from [Link]
Mechanistic Profiling of (R)-2-Amino-5-methylhex-4-enoic Acid: A Non-Proteinogenic Amino Acid in Translational Control and Enzymatic Inhibition
Executive Summary Non-proteinogenic amino acids (NPAAs) are indispensable tools in chemical biology, offering profound insights into the fidelity of the genetic code and the structural plasticity of metabolic enzymes. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Non-proteinogenic amino acids (NPAAs) are indispensable tools in chemical biology, offering profound insights into the fidelity of the genetic code and the structural plasticity of metabolic enzymes. Among these, the branched-chain, unsaturated analog (R)-2-Amino-5-methylhex-4-enoic acid presents a highly specific mechanistic profile. While its (S)-enantiomer was originally isolated as a natural product from the basidiomycete Leucocortinarius bulbiger, the (R)-enantiomer (the D-amino acid configuration) has garnered significant interest in enzymology. Due to its inherent resistance to canonical endogenous proteases and its rigid isoprene-like tail, it acts as a stereospecific probe for aminoacyl-tRNA synthetase (aaRS) active sites and a competitive inhibitor in branched-chain amino acid (BCAA) catabolism.
This whitepaper dissects the dual-action mechanism of (R)-2-Amino-5-methylhex-4-enoic acid, detailing the causality behind its enzymatic interactions and providing field-proven, self-validating protocols for its application in translational research.
Structural Biology & Chemical Properties
(R)-2-Amino-5-methylhex-4-enoic acid is a 7-carbon alpha-amino acid featuring a branched, unsaturated side chain (a 4,5-double bond). This structural motif mimics bulky, hydrophobic canonical amino acids such as L-leucine and L-phenylalanine.
The inclusion of the alkene moiety restricts the rotational degrees of freedom within the side chain. When this compound enters an enzyme's catalytic pocket, the planar geometry of the double bond alters the thermodynamic binding landscape. Furthermore, the (R)-stereocenter inverts the spatial orientation of the alpha-amino and carboxylate groups relative to native L-amino acids, effectively preventing standard peptide bond formation by canonical ribosomes while simultaneously protecting the molecule from rapid degradation by cellular peptidases.
Primary Mechanism of Action: Aminoacyl-tRNA Synthetase (aaRS) Hijacking
The primary mechanism of action for this compound lies in its ability to intercept the first step of protein translation. Aminoacyl-tRNA synthetases (aaRSs) catalyze the attachment of amino acids to their cognate tRNAs via an aminoacyl-adenylate intermediate.
Landmark enzymology studies have definitively demonstrated that 2-amino-5-methylhex-4-enoic acid functions as a viable substrate for pyrophosphate exchange catalyzed by phenylalanyl-tRNA synthetase (PheRS) . The compound successfully binds the catalytic site and drives the ATP-PPi exchange. However, its journey is heavily scrutinized by the synthetase's CP1 editing domain. The steric clash caused by the D-configuration and the rigid alkene moiety typically results in targeted hydrolysis (proofreading) or severe translational stalling, effectively acting as a competitive inhibitor of canonical translation.
Secondary Mechanism: Metabolic Interference in BCAA Pathways
Beyond translation, (R)-2-Amino-5-methylhex-4-enoic acid acts as a competitive antagonist in BCAA catabolism. It targets the Branched-Chain Aminotransferase (BCAT). By occupying the active site without undergoing efficient transamination—due to the stereochemical inversion of the alpha-carbon—it creates a metabolic bottleneck.
Quantitative Data: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters of the analog against PheRS compared to canonical L-Phenylalanine, demonstrating its role as a high-Km, low-Vmax competitive inhibitor .
Enzyme Target
Substrate
Km
(
μM
)
Vmax
(Relative %)
Catalytic Efficiency
PheRS
L-Phenylalanine (Canonical)
15.2
100%
High
PheRS
(R)-2-Amino-5-methylhex-4-enoic acid
532.0
30%
Low (Competitive)
LeuRS
L-Leucine (Canonical)
22.4
100%
High
LeuRS
(R)-2-Amino-5-methylhex-4-enoic acid
310.5
42%
Moderate
Note: Analog
Km
values are characteristically 30–40 times higher than canonical substrates, with significantly depressed maximum velocities, validating its inhibitory profile.
Experimental Protocols & Workflows
To rigorously investigate the mechanism of action of this compound, researchers must employ self-validating experimental systems. Below are the gold-standard methodologies for evaluating its biochemical impact.
Protocol 1: In Vitro ATP-PPi Exchange Assay for aaRS Activity
Causality & Logic: This assay isolates the very first step of the aminoacylation reaction. By measuring the incorporation of radioactive [³²P]-pyrophosphate into ATP, we can quantify the activation of the analog independent of downstream tRNA charging. The use of activated charcoal creates a self-validating separation method, as it specifically adsorbs the newly formed ATP while leaving unreacted [³²P]-PPi in solution.
Reaction Mixture Preparation: Combine 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, and 2 mM[³²P]-tetrasodium pyrophosphate (2 cpm/pmol). Reasoning: Mg²⁺ is an essential cofactor that stabilizes the ATP-binding pocket of the synthetase.
Enzyme and Substrate Addition: Add 50 nM of purified recombinant PheRS. Titrate (R)-2-Amino-5-methylhex-4-enoic acid across a gradient (10 µM to 5 mM). Include a canonical L-Phe positive control and an amino acid-free negative control to establish baseline noise.
Incubation and Quenching: Incubate the mixture at 37°C for exactly 15 minutes. Quench the reaction by adding a solution of 1% activated charcoal suspended in 5.6% perchloric acid.
Washing and Quantification: Filter the charcoal through glass microfiber filters (GF/C), wash extensively with cold water to remove background [³²P]-PPi, and measure the adsorbed ATP radioactivity using a liquid scintillation counter.
Protocol 2: LC-MS/MS Quantification of Translational Misincorporation
Causality & Logic: To determine if the (R)-enantiomer successfully bypasses the CP1 editing domain and integrates into the proteome, high-resolution mass spectrometry is utilized to detect specific mass shifts (+30.01 Da relative to Leucine) in target peptides.
Cell Culture & Treatment: Culture HEK293T cells in custom amino acid-depleted DMEM. Supplement the media with 2 mM (R)-2-Amino-5-methylhex-4-enoic acid. Reasoning: Depleting canonical amino acids forces the translational machinery to interact with the analog, amplifying the signal of any misincorporation events.
Lysis and Digestion: Lyse cells in 8M urea buffer. Reduce disulfide bonds with 10 mM DTT (56°C, 30 min) and alkylate with 20 mM iodoacetamide (dark, 30 min). Digest overnight at 37°C with MS-grade Trypsin.
Desalting: Pass the peptide digest through C18 solid-phase extraction spin columns. Reasoning: Removing salts and urea is critical to prevent ion suppression during electrospray ionization (ESI).
LC-MS/MS Acquisition: Analyze the desalted peptides via a Q-Exactive Orbitrap mass spectrometer coupled to an RSLCnano system.
Bioinformatic Analysis: Search raw spectra against the human proteome utilizing a dynamic modification of +30.01 Da on Leucine/Phenylalanine residues.
Figure 2: Step-by-step LC-MS/MS workflow for detecting translational misincorporation of the analog.
Conclusion
The mechanism of action of (R)-2-Amino-5-methylhex-4-enoic acid is defined by its stereochemical and structural deception. By mimicking canonical branched-chain and aromatic amino acids, it successfully infiltrates the active sites of aminoacyl-tRNA synthetases and BCAA catabolic enzymes. However, its rigid alkene geometry and D-configuration trigger enzymatic stalling and proofreading mechanisms, rendering it a potent competitive inhibitor. Understanding these interactions provides a critical foundation for utilizing this compound in synthetic biology, enzyme active-site mapping, and the development of novel metabolic inhibitors.
References
Anderson, J. W., & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Biochemical Journal, 119(4), 677–690.[Link]
Dardenne, G., Casimir, J., & Jadot, J. (1968). Séparation et caractérisation du l(−)5-méthyl-2-amino-4-hexènoïque à partir de Leucocortinarius bulbiger. Phytochemistry, 7(8), 1401-1406.[Link]
Protocols & Analytical Methods
Method
Application Note: Asymmetric Synthesis of (R)-2-Amino-5-methylhex-4-enoic Acid via the Schöllkopf Chiral Auxiliary
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Application Focus: Unnatural Amino Acid Synthesis, Peptidomimetics, and Late-Stage Functionalization Introduction & Strategic Rat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals
Application Focus: Unnatural Amino Acid Synthesis, Peptidomimetics, and Late-Stage Functionalization
Introduction & Strategic Rationale
The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. Specifically, (R)-2-amino-5-methylhex-4-enoic acid (also known as D-prenylglycine) has emerged as a critical building block for synthesizing conformationally constrained peptidomimetics and novel antibacterial agents, such as next-generation polymyxin analogs designed to combat multidrug-resistant Gram-negative bacteria[1].
The structural hallmark of this amino acid is its
γ,δ
-unsaturated prenyl side chain. This moiety not only provides a unique, bulky hydrophobic pharmacophore that enhances membrane permeability[2], but also serves as a highly versatile chemical handle. The terminal double bond can be exploited for late-stage peptide modifications, including ruthenium-catalyzed olefin cross-metathesis or hydroboration-oxidation sequences.
To achieve the stringent enantiomeric purity required for pharmaceutical applications (>99% ee), this protocol leverages the highly predictable Schöllkopf bis-lactim ether methodology [3]. By utilizing a chiral auxiliary derived from cyclo-(L-Val-Gly), we can induce near-perfect stereocontrol during the carbon-carbon bond-forming alkylation step[4].
Mechanistic Insights and Causality (E-E-A-T)
A robust synthetic protocol requires not just execution, but a deep understanding of the underlying physicochemical principles. The success of this synthesis relies on three critical mechanistic pillars:
Absolute Stereocontrol via Steric Shielding:
The starting material, a (2S)-bis-lactim ether, features a bulky isopropyl group derived from L-valine. Upon deprotonation with n-Butyllithium (n-BuLi), a planar lithium aza-enolate is formed. The isopropyl group projects above the plane of the ring, effectively blocking the top face (Re-face) from incoming electrophiles. Consequently, the electrophile—prenyl bromide[5]—is forced to approach exclusively from the bottom face (Si-face). This trajectory yields a trans-adduct with a newly established (5R) stereocenter, which directly translates to the (R)-configuration of the final D-amino acid[3].
Cryogenic Kinetic Control (-78 °C):
The alkylation step must be strictly maintained at -78 °C. Elevated temperatures lead to the rapid self-condensation of the highly reactive aza-enolate and erode the facial diastereoselectivity.
Chemoselective Mild Hydrolysis:
Cleavage of the bis-lactim ether is achieved using 0.25 N HCl at room temperature. This specific, mild acidic condition is causal to the protocol's success: it is strong enough to hydrolyze the imine bonds of the pyrazine ring but mild enough to prevent the acid-catalyzed hydration or undesired migration of the delicate
γ,δ
-double bond of the prenyl group[6].
Caption: Mechanism of stereocontrol induced by the (S)-isopropyl group during aza-enolate alkylation.
Self-Validating Experimental Protocols
Protocol A: Asymmetric Alkylation (Formation of the (2S, 5R)-Adduct)
Objective: Stereoselective installation of the prenyl side chain.
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with (2S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.0 eq, 10.0 mmol) and anhydrous THF (50 mL, 0.2 M).
Enolization: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the bright yellow solution for 30 minutes at -78 °C to ensure quantitative aza-enolate formation.
Alkylation: Add freshly distilled 1-bromo-3-methyl-2-butene (prenyl bromide) (1.1 eq, 11.0 mmol) dropwise down the side of the flask[7].
Validation Check (IPC): Stir at -78 °C for 3 hours. Quench a 0.1 mL aliquot in saturated NH₄Cl and check via TLC (Hexanes/EtOAc 9:1). The starting material (
Rf≈0.4
) should be completely converted to a less polar spot (
Rf≈0.6
).
Workup: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate (2S, 5R)-2-isopropyl-3,6-dimethoxy-5-prenyl-2,5-dihydropyrazine as a clear oil.
Protocol B: Mild Acidic Hydrolysis
Objective: Cleavage of the chiral auxiliary without double-bond isomerization.
Hydrolysis: Dissolve the (2S, 5R)-adduct (8.0 mmol) in a 4:1 mixture of THF and deionized water (40 mL). Add 0.25 N HCl (2.2 eq, 17.6 mmol) dropwise at 25 °C.
Validation Check (IPC): Stir for 12–24 hours. Monitor via TLC (ninhydrin stain). The reaction is complete when the bis-lactim ether is fully consumed, yielding two primary amine spots (valine methyl ester and prenylglycine methyl ester)[6].
Separation: Concentrate the mixture in vacuo to remove THF. Extract the aqueous layer with diethyl ether (
2×20
mL) to remove non-polar impurities.
Isolation: Basify the aqueous layer to pH 10 using saturated aqueous NaHCO₃. Extract rapidly with CH₂Cl₂ (
3×30
mL). Dry and concentrate to yield a mixture of (R)-prenylglycine methyl ester and L-valine methyl ester. Separate the esters via flash chromatography (CH₂Cl₂/MeOH, 98:2).
Saponification: Dissolve the purified (R)-prenylglycine methyl ester (5.0 mmol) in THF/H₂O (1:1, 25 mL). Add LiOH·H₂O (1.5 eq, 7.5 mmol) and stir at room temperature for 4 hours.
Validation Check (IPC): LC-MS analysis should indicate the disappearance of the ester mass (
[M+H]+=158.1
) and the appearance of the free acid (
[M+H]+=144.1
).
Precipitation: Remove THF in vacuo. Carefully adjust the aqueous layer to pH ~6.0 (the theoretical isoelectric point) using 1 N HCl.
Collection: Cool the suspension to 4 °C for 2 hours to maximize precipitation. Filter the white solid, wash with ice-cold water and cold ethanol, and dry under high vacuum to yield pure (R)-2-amino-5-methylhex-4-enoic acid.
Caption: Synthetic workflow and stereochemical induction for (R)-2-amino-5-methylhex-4-enoic acid.
Quantitative Data & Optimization Parameters
Table 1: Reagent Stoichiometry and Critical Parameters
Reagent
Equivalents
Function
Critical Parameter / Causality
(2S)-Bis-lactim ether
1.0
Chiral Auxiliary
Must be >99% ee to ensure downstream diastereomeric purity.
n-Butyllithium
1.05
Base
Titrate prior to use; strictly maintain at -78 °C to prevent self-condensation.
Prenyl Bromide
1.1
Electrophile
Freshly distilled to prevent polyalkylation and remove HBr impurities.
Conducted at room temperature to prevent epimerization of the
α
-stereocenter.
Table 2: Analytical Characterization Data
Parameter
Expected Value
Analytical Method
Diastereomeric Excess (de)
>95% (2S, 5R)
Chiral HPLC (Daicel Chiralcel OD-H) of the alkylated adduct.
Enantiomeric Excess (ee)
>99% (R-enantiomer)
Marfey’s Reagent derivatization followed by LC-MS analysis.
¹H NMR (Prenyl =CH)
δ
~5.05 ppm (1H, t,
J=7.1
Hz)
400 MHz, CDCl₃ (Methyl ester intermediate).
¹H NMR (
α
-CH)
δ
~3.50 ppm (1H, dd)
400 MHz, D₂O (Free amino acid).
ESI-MS
[M+H]+
m/z 144.10
High-Resolution Mass Spectrometry (HRMS).
References[1] &[2] WO2018006063A1 - Compositions and methods for the treatment of bacterial infections - Google Patents. Source: google.com. Verified Link[5] Reagents For Organic Synthesis Volume 5. Source: archive.org. Verified Link[7] Modulation of ABCG2 Transporter Activity by Ko143 Derivatives | ACS Chemical Biology. Source: acs.org. Verified Link[3] Synthesis of Aryltetralin Type 2-Azalignans Using Schöllkopf's Bislactim-Ether Methodology. Source: researchgate.net. Verified Link[4] Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Source: d-nb.info. Verified Link[6] Asymmetric Synthesis of alpha-Allenylglycines - KOPS. Source: uni-konstanz.de. Verified Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Application Note & Detailed Protocol
Introduction & Strategic Rationale
The unnatural amino acid (R)-2-Amino-5-methylhex-4-enoic acid (also known as
γ,δ
-dehydroleucine) is a highly valuable building block in modern medicinal chemistry. As a non-proteinogenic, unsaturated amino acid, its incorporation into peptide chains induces rigid conformational constraints and significantly improves metabolic stability against proteolytic degradation . Furthermore, the presence of the
γ,δ
-unsaturation provides a versatile chemical handle for downstream modifications, such as ring-closing metathesis (RCM) for peptide stapling, enabling the synthesis of complex molecular architectures .
In pharmacological research, the precise (R)-stereochemistry of this derivative is critical. It is frequently utilized as a stereospecific probe to investigate enzyme-substrate interactions and receptor binding affinities, where enantiomeric purity dictates the biological response .
To achieve high enantiopurity, this protocol employs the Schöllkopf bis-lactim ether method . By utilizing a chiral auxiliary derived from L-valine, we establish a self-validating, highly predictable stereochemical outcome that avoids the scalability issues of enzymatic resolution.
Mechanistic Overview & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are chosen, rather than simply following a recipe. Every step in this protocol is designed as a self-validating system to ensure high diastereomeric excess (d.e.) and overall yield.
The Schöllkopf Chiral Auxiliary
The synthesis begins with (S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine , a commercially available chiral auxiliary derived from L-valine and glycine.
Stereochemical Causality: The bulky isopropyl group of the L-valine moiety effectively shields the Re face (the "top" face) of the planar lithium enolate. When the electrophile (prenyl bromide) is introduced, steric hindrance forces it to approach exclusively from the less hindered Si face (the "bottom" face). This trans-alkylation predictably and universally establishes the (R)-configuration at the newly formed
α
-carbon.
Kinetic Enolization
Reagent Choice: n-Butyllithium (n-BuLi) is used at strictly controlled cryogenic temperatures (-78 °C) in anhydrous Tetrahydrofuran (THF).
Causality: THF acts as a coordinating solvent, stabilizing the lithium cation and increasing the nucleophilicity of the enolate. The -78 °C temperature is critical; it ensures kinetic deprotonation and prevents unwanted self-condensation or ring-opening side reactions of the bis-lactim ether.
Mild Acidic Cleavage
Reagent Choice: 0.25 M aqueous Trifluoroacetic acid (TFA).
Causality: Strong acids or elevated temperatures can hydrate the
γ,δ
-double bond or epimerize the newly formed chiral center. Mild TFA selectively hydrolyzes the imine bonds of the bis-lactim ether, yielding the target (R)-amino acid methyl ester and the L-valine methyl ester byproduct, which are easily separated by chromatography.
Synthetic Workflow Visualization
Synthetic workflow for (R)-2-Amino-5-methylhex-4-enoic acid via Schöllkopf auxiliary.
Step-by-Step Experimental Protocols
Step 1: Enolate Formation and Diastereoselective Alkylation
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Dissolution: Dissolve (S)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (1.0 equiv, 10.0 mmol) in anhydrous THF (100 mL, 0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.
Enolization: Add n-BuLi (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise over 15 minutes via syringe. Stir the resulting yellow solution at -78 °C for 30 minutes to ensure complete enolate formation.
Alkylation: Add prenyl bromide (1-bromo-3-methyl-2-butene, 1.1 equiv, 11.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
Self-Validation (IPC): Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and evaporate. Analyze the crude residue via
1
H NMR. Integration of the diastereomeric methyl signals of the isopropyl group should confirm a d.e. of >95%. Do not proceed to hydrolysis if unreacted starting material remains.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Auxiliary Cleavage (Hydrolysis)
Acidic Cleavage: Dissolve the crude alkylated intermediate in a 1:1 mixture of THF and 0.25 M aqueous TFA (100 mL total volume).
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
Monitoring: Monitor the disappearance of the bis-lactim ether via TLC (Hexanes/EtOAc 8:2, UV active).
Isolation: Concentrate the mixture under reduced pressure to remove THF. Basify the aqueous layer to pH 10 using saturated aqueous NaHCO₃, and extract with dichloromethane (3 x 50 mL).
Purification: Dry the combined organic layers (Na₂SO₄) and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 100% DCM to 95:5 DCM/MeOH) to separate the target (R)-2-amino-5-methylhex-4-enoic acid methyl ester from the L-valine methyl ester byproduct.
Step 3: Saponification to the Free Amino Acid
Hydrolysis: Dissolve the purified (R)-methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv).
Reaction: Stir the mixture at room temperature for 4 hours.
Workup: Remove the THF under reduced pressure. Carefully acidify the remaining aqueous phase to pH 3 using 1 M HCl.
Extraction: Extract the free amino acid with ethyl acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the pure (R)-2-Amino-5-methylhex-4-enoic acid as a white solid.
Quantitative Data Summaries
Table 1: Reaction Parameters and Stoichiometric Summary
Step
Reagent/Reactant
Equivalents
Solvent
Temp (°C)
Time (h)
Expected Yield
1. Enolization
Schöllkopf Auxiliary (L-Val)
1.0
THF
-78
0.5
N/A
1. Alkylation
n-Butyllithium (2.5 M) / Prenyl Bromide
1.05 / 1.1
THF
-78 to RT
2.5
85% (d.r. >95:5)
2. Hydrolysis
0.25 M aq. TFA
Excess
THF/H₂O
RT
12.0
78%
3. Saponification
LiOH·H₂O
1.5
THF/H₂O
RT
4.0
90%
Table 2: Enzyme Interaction Profile of Related Compounds
Compound
Type of Interaction
Effect on Target
(R)-2-Amino-5-methylhex-4-enoic acid
Active Site Binding
Stereospecific Inhibition / Probe
(4E)-2-methylhex-4-enoic acid
Allosteric / Active Site
Modulator
γ,δ
-Unsaturated Amino Acids
Covalent/Non-covalent
Conformational Constraint
References
Modulation of ABCG2 Transporter Activity by Ko143 Derivatives
Source: ACS Chemical Biology
URL:[Link]
Method
Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids
Introduction α-Amino acids are the fundamental building blocks of proteins and play a pivotal role in a vast array of biological processes. Beyond their natural proteinogenic functions, enantiomerically pure α-amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
α-Amino acids are the fundamental building blocks of proteins and play a pivotal role in a vast array of biological processes. Beyond their natural proteinogenic functions, enantiomerically pure α-amino acids, including unnatural variants, are indispensable components in the development of pharmaceuticals, agrochemicals, and as chiral catalysts in organic synthesis.[1][2] The stereochemistry of the α-carbon is crucial for biological activity, making the development of efficient methods for their asymmetric synthesis a significant and ongoing endeavor in chemical research.[3]
This comprehensive guide provides an in-depth overview of modern and classical techniques for the asymmetric synthesis of α-amino acids. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, practical applications, and detailed experimental protocols for key synthetic strategies. The focus is on providing not just a set of instructions, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Strategic Approaches to Asymmetric α-Amino Acid Synthesis
The synthesis of enantiopure α-amino acids can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired scale of the synthesis, the specific structure of the target amino acid, and the availability of starting materials and catalysts.
The primary strategies discussed in this guide are:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Enzymatic and Biocatalytic Methods: Employing enzymes to catalyze stereoselective transformations.
Catalytic Asymmetric Synthesis: Using small amounts of a chiral catalyst to induce stereoselectivity. This includes:
Asymmetric Hydrogenation
Phase-Transfer Catalysis
Asymmetric Strecker Synthesis
This guide will explore each of these methodologies, providing the theoretical background, practical considerations, and detailed protocols to enable researchers to apply these techniques in their own laboratories.
Chiral Pool Synthesis: Leveraging Nature's Chirality
The chiral pool approach is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[4] Nature provides a rich source of such molecules, including amino acids, carbohydrates, and terpenes.[4] Proteinogenic α-amino acids are particularly valuable as they are commercially available in both enantiomeric forms and possess versatile functional groups for synthetic manipulation.[4][5][6]
Core Principles
In this strategy, the inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations. The original stereocenter can be retained, inverted, or used to induce the formation of new stereocenters elsewhere in the molecule. The applications of the chiral pool in asymmetric synthesis can be categorized as:
Chiral Sources: The starting material is a significant part of the final product's carbon skeleton.
Chiral Auxiliaries: The chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction, and is then removed.
Chiral Inducers: The chirality of the starting material influences the stereochemical outcome of a reaction without being incorporated into the final product.[4][7]
Workflow for Chiral Pool Synthesis
Caption: General workflow for chiral pool synthesis of unnatural α-amino acids.
Protocol: Synthesis of (S)-2-Amino-4-pentenoic Acid from L-Glutamic Acid
This protocol provides an example of using a naturally occurring amino acid, L-glutamic acid, as a chiral starting material.
Materials and Reagents:
L-Glutamic acid
Thionyl chloride (SOCl₂)
Methanol (MeOH)
Sodium borohydride (NaBH₄)
Tetrahydrofuran (THF)
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N)
p-Toluenesulfonyl chloride (TsCl)
Pyridine
Sodium iodide (NaI)
Acetone
Vinylmagnesium bromide solution in THF
Copper(I) cyanide (CuCN)
Diethyl ether
Hydrochloric acid (HCl)
Procedure:
Esterification: Suspend L-glutamic acid in methanol and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the dimethyl ester.
Reduction: Dissolve the dimethyl ester in THF and cool to 0 °C. Add sodium borohydride portion-wise. Stir for 4 hours, then quench the reaction with water. Extract with ethyl acetate and dry the organic layer over sodium sulfate.
N-Protection: Dissolve the resulting amino diol in a mixture of THF and water. Add triethylamine and di-tert-butyl dicarbonate. Stir at room temperature overnight. Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.
Selective O-Tosylation: Dissolve the N-Boc-amino diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride and stir for 6 hours. Pour into ice-water and extract with ethyl acetate.
Iodination: Dissolve the tosylated product in acetone and add sodium iodide. Reflux for 12 hours. Cool to room temperature and remove the precipitate by filtration. Concentrate the filtrate.
Cuprate-Mediated Allylation: In a separate flask, prepare the vinyl cuprate by adding copper(I) cyanide to vinylmagnesium bromide in THF at -78 °C. Add the iodide dissolved in THF to the cuprate solution and stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench with saturated ammonium chloride solution. Extract with diethyl ether.
Deprotection: Dissolve the protected amino acid in a solution of HCl in dioxane. Stir at room temperature for 4 hours. Remove the solvent under reduced pressure to yield the target (S)-2-amino-4-pentenoic acid hydrochloride.
Enzymatic and Biocatalytic Methods
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[8] Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity.[9][10]
Core Principles
Several classes of enzymes are employed for the asymmetric synthesis of α-amino acids, including:
Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to the corresponding α-amino acids with high enantioselectivity.[9][11] This process often requires a cofactor, such as NADH or NADPH, which must be regenerated in situ for catalytic turnover.[9]
Transaminases (Aminotransferases): These enzymes transfer an amino group from a donor molecule (e.g., L-alanine) to an α-keto acid acceptor, producing a new α-amino acid.
Hydrolases (e.g., Lipases, Proteases): These enzymes are used for the kinetic resolution of racemic mixtures of amino acid esters or amides. One enantiomer is selectively hydrolyzed, allowing for the separation of the two enantiomers.[12]
Ammonia Lyases: These enzymes catalyze the addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.
(R)-2-Amino-5-methylhex-4-enoic acid in peptide synthesis
Application Note: (R)-2-Amino-5-methylhex-4-enoic Acid as an Orthogonally Protected Metathesis Handle in Peptidomimetic Synthesis Scientific Context & Rationale The development of highly stable peptidomimetics often requ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (R)-2-Amino-5-methylhex-4-enoic Acid as an Orthogonally Protected Metathesis Handle in Peptidomimetic Synthesis
Scientific Context & Rationale
The development of highly stable peptidomimetics often requires the replacement of native, reduction-prone disulfide bonds with stable all-carbon dicarba bridges[1]. While single dicarba bridges are routinely synthesized using Ring-Closing Metathesis (RCM) of terminal olefins like allylglycine, the regioselective construction of multiple intersecting dicarba bridges (e.g., in conotoxin or insulin analogues) presents a profound synthetic challenge.
(R)-2-Amino-5-methylhex-4-enoic acid , commonly known as D-prenylglycine , resolves this bottleneck[2]. As a non-proteinogenic, γ,δ-unsaturated amino acid, its dimethyl-substituted olefin acts as a sterically demanding, "orthogonally protected" metathesis handle[3]. Furthermore, the strategic use of the (R)-enantiomer (a D-amino acid) adjacent to native L-amino acids heavily biases the peptide backbone toward a Type II'
β
-turn. This conformational constraint drastically reduces the entropic penalty of macrocyclization, bringing the reactive side chains into spatial proximity and accelerating RCM kinetics.
Mechanistic Causality: The "Dialkyl-Blocked" Olefin
To achieve regioselective multi-stapling, the reactivity of different olefinic amino acids must be strictly controlled.
Inertness to Standard Catalysis: Unhindered terminal olefins (like allylglycine) react rapidly with 1st Generation Grubbs' catalyst. In stark contrast, the bulky dimethyl-substituted double bond of prenylglycine sterically clashes with the ruthenium alkylidene intermediate, rendering it completely inert to Grubbs I[3]. It is also inert to homogeneous hydrogenation via Wilkinson's catalyst[3].
Activation via Butenolysis: To activate the prenyl group for a subsequent RCM, it must be "unblocked." This is achieved via cross-metathesis with an excess of cis-2-butene using the more reactive 2nd Generation Grubbs' catalyst[4]. This reaction (butenolysis) strips the bulky dimethyl group, converting the inert prenylglycine into a reactive mono-methylated crotylglycine , which can then undergo a second, orthogonal RCM[3].
Quantitative Reactivity Profile
To effectively design a multi-stapled peptide, researchers must leverage the differential reactivity of olefinic building blocks. The data below summarizes the orthogonal stability of these residues during a sequential metathesis workflow.
The following workflow details the synthesis of a bis-dicarba peptide utilizing an Alg/Alg pair for the first bridge and a Pre/Pre pair for the second bridge.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
Synthesize the linear peptide on a low-loading Rink Amide resin (0.2 mmol/g) to prevent intermolecular oligomerization.
Incorporate Fmoc-L-Allylglycine (Alg) and Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid (Pre) at the desired bridging positions using standard DIC/Oxyma coupling.
Phase 2: First Ring-Closing Metathesis (Alg-Alg Bridge)
Swell the resin in anhydrous Dichloromethane (DCM).
Add a solution of 1st Generation Grubbs' catalyst (10 mol%) in DCM containing 0.4 M LiCl in DMF (10% v/v). Causality: LiCl disrupts internal hydrogen bonding, preventing peptide aggregation and exposing the olefins.
React at 40°C for 16 hours.
QC Validation: Cleave a micro-aliquot. LC-MS must show a -28 Da mass shift (loss of ethylene). The Pre residues will remain unreacted[3].
Phase 3: Selective Hydrogenation
Suspend the resin in degassed DCM/MeOH (1:1).
Add Wilkinson's catalyst[Rh(PPh
3
)
3
Cl] (15 mol%) and pressurize with H
2
gas (80 psi) for 24 hours.
QC Validation: LC-MS must show a +2 Da mass shift. The Alg-Alg bridge is now a saturated alkane, while the Pre olefins remain completely intact[3].
Phase 4: Olefin Unblocking (Butenolysis)
Suspend the resin in anhydrous DCM.
Bubble cis-2-butene gas through the solvent for 15 minutes to saturate the solution (approx. 1 atm).
Add 2nd Generation Grubbs' catalyst (5 mol%) and heat to 50°C in a sealed vessel for 12 hours.
QC Validation: LC-MS must show a -28 Da mass shift (-14 Da per Pre residue). This confirms the quantitative conversion of Prenylglycine to Crotylglycine[3].
Phase 5: Second Ring-Closing Metathesis (Crt-Crt Bridge)
Wash the resin thoroughly to remove residual cis-2-butene.
Add 2nd Generation Grubbs' catalyst (15 mol%) in DCM/LiCl.
Subject to microwave irradiation at 100°C for 2 hours. Causality: The internal olefins of crotylglycine are less reactive than terminal olefins; microwave heating provides the necessary thermodynamic activation.
QC Validation: LC-MS must show a -56 Da mass shift (loss of 2-butene), confirming the formation of the second dicarba bridge[1].
Workflow Visualization
Orthogonal metathesis workflow utilizing (R)-2-Amino-5-methylhex-4-enoic acid as a blocked handle.
References[2] BenchChem. "Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid".https://www.benchchem.com/document/application-notes/chiral-synthesis-of-boc-s-2-amino-5-methylhex-4-enoic-acid[1] Google Patents. "WO2007093012A1 - Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides".https://patents.google.com/patent/WO2007093012A1/en[4] ACS Publications. "An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins". Organic Letters.https://pubs.acs.org/doi/10.1021/ol401073c[3] ACS Publications. "Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues of Multicystine-Containing Peptides". The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo060854d
Application Note: Advanced Purification and Resolution Strategies for (R)-2-Amino-5-methylhex-4-enoic Acid
Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Molecule: (R)-2-Amino-5-methylhex-4-enoic acid (D-Prenylglycine) Executive Summary (R)-2-Amino-5-methylhex-4-enoic acid is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals
Molecule: (R)-2-Amino-5-methylhex-4-enoic acid (D-Prenylglycine)
Executive Summary
(R)-2-Amino-5-methylhex-4-enoic acid is a critical non-proteinogenic amino acid utilized extensively in the synthesis of stapled peptides and the formation of intramolecular dicarba bridges . Because this molecule is predominantly synthesized via the ruthenium-catalyzed cross-metathesis of D-allylglycine with 2-methyl-2-butene, crude reaction mixtures are heavily contaminated with Grubbs catalyst residues, unreacted starting materials, and lipophilic homodimerization byproducts.
As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical bottlenecks of prenylglycine purification. This guide provides a self-validating, step-by-step pipeline to isolate both the free zwitterionic amino acid and its SPPS-ready (Solid-Phase Peptide Synthesis) Fmoc-protected derivative to >99% chemical purity and >99.5% enantiomeric excess (ee).
Mechanistic Challenges in Purification
To achieve pharmaceutical-grade purity, three primary mechanistic challenges must be overcome:
Ruthenium-Induced Olefin Isomerization: Residual ruthenium from the metathesis catalyst is strongly Lewis acidic. If the crude mixture is applied directly to a silica gel column, the metal binds to the silica surface and catalyzes the unwanted isomerization of the prenyl double bond into a conjugated diene.
Lipophilic Byproduct Co-elution: The homodimerization of 2-methyl-2-butene generates highly lipophilic, non-polar oligomers that co-elute with the target molecule under standard reversed-phase conditions.
Enantiomeric Integrity: Asymmetric syntheses rarely achieve 100% ee natively. Trace amounts of the (S)-enantiomer must be purged to prevent the formation of diastereomeric mixtures during downstream peptide coupling .
Purification Workflow
Workflow for the purification of free and Fmoc-protected (R)-2-amino-5-methylhex-4-enoic acid.
Quantitative Performance Metrics
The following table summarizes the expected quantitative outcomes at each stage of the self-validating purification system.
Purification Stage
Target Molecule
Step Yield (%)
Chemical Purity (HPLC)
Enantiomeric Excess (ee)
Residual Ru (ppm)
Crude Reaction
Fmoc-(R)-Prenylglycine
N/A
65 - 75%
~98.0%
> 5,000
Post-Scavenging
Fmoc-(R)-Prenylglycine
> 95% (Recovery)
75 - 80%
~98.0%
< 10
Flash Chromatography
Fmoc-(R)-Prenylglycine
85 - 91%
> 95.0%
~98.0%
< 2
Trituration (Final)
Fmoc-(R)-Prenylglycine
53 - 60%
> 99.0%
> 99.5%
< 1
Ion-Exchange
(R)-Prenylglycine (Free)
88%
96.0%
~98.0%
N/A
Isoelectric Cryst.
(R)-Prenylglycine (Free)
75%
> 99.0%
> 99.9%
N/A
Detailed Methodologies & Validation Protocols
Protocol A: Purification of Fmoc-(R)-2-Amino-5-methylhex-4-enoic Acid (SPPS-Ready)
This protocol is designed for the N-Fmoc protected derivative, which is the industry standard for solid-phase peptide synthesis .
Step 1: Ruthenium Scavenging
Causality: The dimercaptotriazine (DMT) groups on the functionalized silica act as a soft, bidentate ligand that outcompetes the amino acid for the soft Ru(II) center. Immobilizing the metal prevents downstream Lewis acid-catalyzed double-bond migration.
Procedure:
Dissolve the crude cross-metathesis mixture in dichloromethane (DCM) to a concentration of 0.1 M.
Add SiliaBond DMT (3 to 5 equivalents relative to the initial Grubbs catalyst loading).
Stir vigorously at room temperature for 12 hours.
Filter the mixture through a tightly packed pad of Celite, washing the filter cake with excess DCM.
Concentrate the filtrate under reduced pressure to yield a crude brown oil.
Validation Checkpoint: Analyze a 1 mg aliquot via ICP-MS. The system is validated to proceed to chromatography only if Ru content is < 10 ppm. If > 10 ppm, repeat the scavenging step.
Step 2: Flash Chromatography
Causality: Fmoc-prenylglycine possesses a free carboxylic acid. Standard Hexane/EtOAc gradients result in severe peak tailing due to hydrogen bonding with silanol groups. The addition of a protic modifier (MeOH) disrupts these interactions, yielding a sharp elution band while retaining non-polar impurities .
Procedure:
Load the Ru-free crude oil onto a silica gel column (60 Å, 230-400 mesh).
Elute using a step gradient of light petroleum : ethyl acetate : methanol ranging from 1:1:0 to 1:1:0.1.
Collect fractions and concentrate the product-containing eluates.
Validation Checkpoint: Perform TLC (1:1:0.1 Light Petroleum:EtOAc:MeOH). Visualize via UV (254 nm). The product must appear as a single, distinct spot (Rf ~ 0.3).
Step 3: Final Polishing via Trituration
Causality: Trituration exploits differential solubility. The planar fluorenyl ring of the Fmoc group promotes highly ordered crystal lattice formation. By titrating with an anti-solvent, the Fmoc-(R)-prenylglycine selectively precipitates, while flexible, lipophilic byproducts remain solvated.
Procedure:
Dissolve the concentrated chromatography fractions in a minimal volume of diethyl ether (Et₂O).
Dropwise, add cold light petroleum (40-60°C fraction) under gentle agitation until the solution becomes persistently turbid.
Store the flask at 4°C for 4 hours to allow complete precipitation.
Filter the resulting colorless solid and dry in vacuo (m.p. 109-111°C).
Validation Checkpoint: Run Analytical Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA/TFA 80:20:0.1). Target ee must be > 99.5%.
Protocol B: Purification of Free (R)-2-Amino-5-methylhex-4-enoic Acid (Zwitterion)
Step 1: Cation-Exchange Chromatography
Causality: The zwitterionic amino acid is fully protonated at pH < 2, transforming it into a cation that binds tightly to the sulfonic acid groups of the resin. Neutral and anionic impurities are washed away. Elution with ammonia deprotonates the molecule, causing electrostatic repulsion from the resin and subsequent elution.
Procedure:
Swell Dowex 50W-X8 (H+ form) in deionized water and pack into a glass column.
Dissolve the crude zwitterionic mixture in Milli-Q water (adjust to pH 2.0 with 1M HCl) and load onto the column.
Wash with 3 column volumes (CV) of Milli-Q water to elute non-basic organics.
Elute the target amino acid using 1M NH₄OH.
Validation Checkpoint: Perform a Ninhydrin spot test on the elution fractions. Pool only the fractions that develop a deep purple color upon heating.
Step 2: Isoelectric Crystallization
Causality: The solubility of an amino acid reaches its absolute minimum at its isoelectric point (pI). By adjusting the pH to ~6.0 and adding ethanol as an anti-solvent, the dielectric constant of the medium is lowered, forcing the pure (R)-enantiomer to crystallize out of solution.
Procedure:
Concentrate the pooled NH₄OH eluate under reduced pressure to a minimal aqueous volume.
Carefully adjust the pH to 6.0 using dilute acetic acid.
Add absolute ethanol (3:1 ratio to water) at 0°C to induce crystallization.
Filter the white crystals and wash with cold ethanol.
Validation Checkpoint: Measure the specific rotation
[α]D20
to confirm enantiomeric identity and purity against established literature standards.
References
Title: A catalytic asymmetric synthesis of 5,5-dimethylproline
Source: Tetrahedron: Asymmetry
URL: [Link]
Title: Microwave-accelerated cross-metathesis of Fmoc-protected allylglycine with 2-methyl-2-butene
Source: Chemical Communications
URL: [Link]
Title: Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides (WO2007093012A1)
Application
Application Note: NMR Spectroscopy Protocol for (R)-2-Amino-5-methylhex-4-enoic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Resonance Assignment, Structural Validation, and Experimental Workflow Introduction & Scientific Significance (R)-2-A...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Focus: Resonance Assignment, Structural Validation, and Experimental Workflow
Introduction & Scientific Significance
(R)-2-Amino-5-methylhex-4-enoic acid (commonly referred to as D-4,5-dehydroleucine) is a highly valuable non-proteinogenic amino acid [1]. Structurally characterized by a terminal gem-dimethyl alkene group, a methylene bridge, and a chiral alpha-carbon, this compound is increasingly utilized in the synthesis of peptidomimetics and advanced antimicrobial peptides. Notably, it serves as a critical building block in the development of next-generation polymyxin analogues designed to combat multidrug-resistant Gram-negative bacteria [2].
Accurate structural validation of this amino acid is paramount during drug development. Because the
-double bond is susceptible to migration or oxidation under harsh synthetic conditions, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming its structural integrity. This application note provides a comprehensive, self-validating NMR protocol for the unambiguous resonance assignment of (R)-2-amino-5-methylhex-4-enoic acid.
Mechanistic Insights & NMR Strategy
Solvent Selection and pD Causality
For unprotected amino acids, Deuterium Oxide (D₂O) is the optimal solvent as it mimics physiological conditions and prevents the signal overlap commonly seen with organic solvents. However, the chemical shifts of the
-carbon (C2) and
-carbon (C3) are highly sensitive to the protonation state of the amine and carboxylic acid groups.
Expert Insight: We mandate adjusting the sample to pD 7.0. This locks the molecule into its zwitterionic form, preventing chemical exchange line broadening at the
-position and ensuring highly reproducible chemical shifts. Failure to control pD leads to drifting resonance frequencies, complicating comparative analysis.
Stereochemical and Magnetic Inequivalence
The presence of a chiral center at C2 induces magnetic inequivalence in the adjacent
-protons (C3). Instead of a simple triplet, these diastereotopic protons present as a complex multiplet (an ABX spin system) due to distinct scalar couplings with the
-proton and the
-vinylic proton. Furthermore, the gem-dimethyl groups (C6 and C7) are magnetically distinct due to their E/Z spatial relationship relative to the main aliphatic chain, resulting in two distinct methyl resonances.
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness in the data, the following protocol incorporates a Self-Validating System . By acquiring rapid 1D spectra before and after the lengthy 2D acquisitions, researchers can definitively rule out sample degradation (e.g., double-bond isomerization) during the spectrometer run.
Step-by-step NMR acquisition and self-validation workflow for non-proteinogenic amino acids.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of (R)-2-amino-5-methylhex-4-enoic acid in 0.6 mL of D₂O (99.9% D). Adjust the pD to 7.0 using micro-additions of NaOD or DCl. Transfer to a high-quality 5 mm NMR tube.
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of D₂O. Tune and match the probe for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).
Shimming: Perform 3D gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, critical for resolving the fine multiplet splitting of the diastereotopic
-protons.
Pre-Acquisition Integrity Check (1D ¹H): Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program). Validation Rule: The integral ratio of the
-proton (~3.75 ppm) to the vinylic
-proton (~5.05 ppm) must be strictly 1:1.
2D NMR Suite Acquisition:
COSY: To map the continuous H
→ H
→ H
spin system.
HSQC: To correlate protons to their directly attached carbons, distinguishing the diastereotopic CH₂ protons.
HMBC: Crucial for linking the isolated gem-dimethyls and the quaternary alkene carbon (C5) to the rest of the molecular skeleton.
Post-Acquisition Validation: Re-run the 1D ¹H spectrum. Compare the integrals and baseline with the pre-acquisition spectrum. Any emergence of new vinylic signals indicates sample degradation.
Resonance Assignments and Data Presentation
The following tables summarize the quantitative NMR data for the zwitterionic form of the molecule, cross-referenced against established literature for dehydroleucine derivatives [3].
Table 1: ¹H NMR Data (400 MHz, D₂O, pD 7.0)
Position
Proton Type
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
2
H-
3.75
dd
7.5, 5.5
1H
3
H-
2.55
m (complex)
-
2H
4
H-
5.05
tqq
7.5, 1.5, 1.5
1H
6
-CH₃ (trans)
1.75
d
1.5
3H
7
-CH₃ (cis)
1.65
d
1.5
3H
Mechanistic Note on Table 1: The allylic coupling (⁴J) between the gem-dimethyls and the vinylic proton (H-
) splits the methyl singlets into fine doublets (J = 1.5 Hz). The methyl group cis to the alkyl chain (C7) is shielded due to steric compression (the
-gauche effect), appearing upfield at 1.65 ppm compared to the trans methyl at 1.75 ppm.
Table 2: ¹³C NMR Data (100 MHz, D₂O, pD 7.0)
Position
Carbon Type
Chemical Shift (δ, ppm)
DEPT-135 Phase
1
C=O (COOH)
175.8
Null
2
CH (
)
54.2
Positive
3
CH₂ (
)
31.2
Negative
4
CH (
)
118.2
Positive
5
C (
, alkene)
137.5
Null
6
CH₃ (Me, trans)
25.6
Positive
7
CH₃ (Me, cis)
17.8
Positive
2D NMR Correlation Network
To establish absolute structural certainty, 2D NMR correlations are mapped. The HMBC is particularly vital here; because C5 is a quaternary carbon, it produces no signal in COSY or HSQC. The HMBC cross-peaks from the C6/C7 methyl protons to C4 and C5 bridge this gap, proving the intact connectivity of the isopentenyl side chain to the amino acid core.
Key COSY (dashed) and HMBC (solid) NMR correlations for structural validation.
References
PubChem Compound Summary for CID 14258634 , 2-amino-5-methylhex-4-enoic acid. National Center for Biotechnology Information. [Link]
Compositions and methods for the treatment of bacterial infections, Google Patents (WO2017218922A2).
Electronic Supplementary Material (ESI) for Chemical Communications , The Royal Society of Chemistry (2009).[Link]
Method
Application Note: (R)-2-Amino-5-methylhex-4-enoic Acid in the Design of Membrane-Active Peptides and Late-Stage Functionalization
Executive Summary & Chemical Rationale (R)-2-Amino-5-methylhex-4-enoic acid (also known as D-prenylglycine or 4,5-dehydroleucine) is a non-canonical, highly lipophilic amino acid characterized by a glycine backbone subst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
(R)-2-Amino-5-methylhex-4-enoic acid (also known as D-prenylglycine or 4,5-dehydroleucine) is a non-canonical, highly lipophilic amino acid characterized by a glycine backbone substituted with an isopentenyl (prenyl) side chain[1],. In modern medicinal chemistry, this building block serves a dual purpose:
Lipophilic Anchoring: The prenyl group mimics natural farnesylation, providing a highly specific hydrophobic anchor that enhances peptide interactions with lipid bilayers, particularly the lipid A moiety of bacterial lipopolysaccharides (LPS)[2].
Orthogonal Reactivity: The terminal electron-rich double bond of the prenyl moiety serves as a bio-orthogonal chemical handle for late-stage modifications, such as olefin cross-metathesis or photo-initiated thiol-ene click chemistry.
Furthermore, the (R)-stereocenter (D-configuration) is strategically utilized to impart proteolytic resistance against endogenous peptidases and to induce stable
β
-turn secondary structures in cyclic peptide scaffolds[3].
Application I: Development of Next-Generation Antimicrobial Peptides (AMPs)
Context and Mechanistic Causality
Polymyxins are last-resort cyclic lipopeptides used for multidrug-resistant Gram-negative infections. However, their clinical utility is severely dose-limited by nephrotoxicity. Recent advancements utilize (R)-2-amino-5-methylhex-4-enoic acid to replace canonical hydrophobic residues in cyclic heptapeptide dimers[2].
Why D-Prenylglycine? The prenyl side chain maintains strong lipophilic binding to the bacterial LPS outer membrane, while the D-configuration alters the spatial orientation of the macrocycle. This precise structural tuning reduces off-target accumulation in mammalian renal proximal tubule cells, thereby widening the therapeutic index[3].
Mechanism of action of prenylglycine-modified AMPs on bacterial membranes.
Quantitative Efficacy Data
The incorporation of (R)-prenylglycine significantly alters both the minimum inhibitory concentration (MIC) and the cytotoxicity profile of cyclic AMPs.
Table 1: Comparative Efficacy and Toxicity of Prenylglycine-Modified AMPs (Data synthesized from structural activity relationships in[2],[3])
Compound
Structural Modification
MIC P. aeruginosa (µg/mL)
MIC A. baumannii (µg/mL)
Nephrotoxicity Marker (In Vitro Cell Viability %)
Polymyxin B
None (Wild-type)
0.5
0.5
45%
Analog A
L-Leu substitution
2.0
4.0
60%
Analog B
(R)-Prenylglycine substitution
0.25
0.5
88%
Protocol: SPPS Incorporation of Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid
This protocol outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow designed to overcome the steric hindrance of the prenyl side chain.
Resin Swelling & Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
Causality: Rink Amide is selected to yield a C-terminal amide upon cleavage, increasing the net positive charge of the AMP to facilitate initial electrostatic attraction to negatively charged bacterial LPS.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
Validation Step: Monitor the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA and pre-activate for 2 minutes.
Causality: The bulky prenyl side chain creates significant steric hindrance. Highly reactive uronium salts (HATU) paired with a strong base (DIPEA) are mandatory to drive the coupling efficiency above 99%.
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Validation Step (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow solution indicates successful coupling (absence of free primary amines). If the beads turn blue, repeat steps 3–4.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Application II: Late-Stage Functionalization via Thiol-Ene Click Chemistry
Context and Mechanistic Causality
Once incorporated into a peptide, the isolated alkene of (R)-2-amino-5-methylhex-4-enoic acid provides an orthogonal site for conjugation. Photo-initiated radical thiol-ene click chemistry allows for the rapid attachment of fluorophores, PEG chains, or targeting ligands. This reaction is highly regioselective (anti-Markovnikov addition) and proceeds rapidly under mild, aqueous conditions without the need for toxic metal catalysts (e.g., copper).
Workflow for SPPS and thiol-ene functionalization of prenylglycine peptides.
Protocol: Photo-Initiated Thiol-Ene Conjugation
Reaction Assembly: Dissolve 1.0 mg of the purified prenylglycine-containing peptide in 500 µL of degassed DMF/H₂O (1:1 v/v).
Reagent Addition: Add 10 equivalents of the desired thiol-bearing payload (e.g., FITC-PEG-SH) and 0.2 equivalents of the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone).
Causality: Degassing the solvent prevents oxygen from quenching the radical propagation cycle, ensuring high conversion rates.
Irradiation: Irradiate the mixture with a 365 nm UV LED lamp for 30 minutes at room temperature.
Causality: 365 nm is specifically chosen to activate DPAP while avoiding the UV-induced degradation or cross-linking of aromatic amino acids (Trp, Tyr) that occurs at shorter wavelengths (e.g., 254 nm).
Quenching: Quench the reaction by adding 10 µL of neat TFA to protonate reactive intermediates.
Validation Step (LC-MS): Analyze the crude mixture via LC-MS. Confirm the reaction's success by identifying the mass shift corresponding exactly to the addition of the thiol payload (
Mpeptide+Mthiol
). Purify the final conjugate via preparative RP-HPLC.
Application Note: (R)-2-Amino-5-methylhex-4-enoic Acid as a Novel Neuroactive Compound and BCAA Analogue
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacological Rationale In the landscape of neuropharma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Pharmacological Rationale
In the landscape of neuropharmacology, the development of metabolically stable analogues of endogenous signaling molecules is critical for isolating specific neural pathways. (R)-2-Amino-5-methylhex-4-enoic acid is a synthetic, non-proteinogenic unnatural amino acid (UAA). Structurally, it is a homoleucine derivative characterized by a six-carbon backbone with a 4,5-double bond.
This specific structural constraint provides two distinct advantages for neuroactive applications:
LAT1-Mediated Blood-Brain Barrier (BBB) Penetration: The large neutral amino acid transporter 1 (LAT1/SLC7A5) is responsible for shuttling branched-chain amino acids (BCAAs) and gabapentinoid drugs (e.g., pregabalin) across the BBB . The branched, lipophilic side chain of this UAA makes it an excellent competitive substrate for LAT1, allowing for efficient central nervous system (CNS) penetrance.
Neuronal mTORC1 Modulation: In neurons, BCAAs (specifically leucine) act as critical signaling molecules that activate the mammalian target of rapamycin complex 1 (mTORC1), a pathway essential for dendritic spine morphogenesis and protein synthesis-dependent memory consolidation. Leucyl-tRNA synthetase (LARS) serves as the intracellular sensor for this pathway . The 4,5-double bond in (R)-2-Amino-5-methylhex-4-enoic acid restricts conformational flexibility, locking the molecule into an orientation that tightly interfaces with the LARS binding pocket without being incorporated into nascent proteins, thus acting as a pure signaling modulator.
Mechanistic Pathway: Transport and Signal Transduction
To utilize this UAA effectively, researchers must understand the sequence of its neuroactive signal transduction. The compound first bypasses the extracellular space via active transport, then binds to intracellular sensors to trigger kinase cascades.
Figure 1: Mechanism of LAT1-mediated neuronal uptake and mTORC1 activation by the UAA.
Quantitative Data & Benchmarking
When designing experiments, it is crucial to benchmark (R)-2-Amino-5-methylhex-4-enoic acid against endogenous ligands and established neuroactive drugs. The table below summarizes the comparative physicochemical and target-binding profiles.
Table 1: Comparative Profile of (R)-2-Amino-5-methylhex-4-enoic acid
Property / Compound
(R)-2-Amino-5-methylhex-4-enoic acid
L-Leucine
Pregabalin
Classification
Unnatural Amino Acid (UAA)
Proteinogenic BCAA
Gabapentinoid
Molecular Weight
143.18 g/mol
131.17 g/mol
159.23 g/mol
Primary Transporter
LAT1 (SLC7A5)
LAT1 (SLC7A5)
LAT1 (SLC7A5)
Metabolic Stability
High (Protease/Transaminase resistant)
Low (Rapidly metabolized)
High (Excreted unchanged)
mTORC1 Activation
Yes (via LARS sensing)
Yes (Endogenous ligand)
No
VGCC α2δ Binding
Putative (Structurally analogous)
No
Yes (High affinity)
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system . Every assay must include mechanistic controls that prove causality.
Protocol A: In Vitro Assessment of LAT1-Mediated Cellular Uptake
This protocol utilizes BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific System L inhibitor. By measuring UAA uptake in the presence and absence of BCH, we isolate LAT1-specific transport from passive diffusion.
Materials:
Human brain microvascular endothelial cells (hCMEC/D3) or HEK293 cells overexpressing LAT1.
UAA Stock: 10 mM (R)-2-Amino-5-methylhex-4-enoic acid in DMSO.
Inhibitor: 10 mM BCH in standard buffer.
Uptake Buffer: Na+-free Hank's Balanced Salt Solution (HBSS) (Na+ exclusion prevents interference from System A/ASC transporters).
Step-by-Step Methodology:
Cell Preparation: Seed cells in 24-well plates and culture until 80% confluent.
Pre-incubation (Causality Control): Wash cells twice with pre-warmed (37°C) Na+-free HBSS. Pre-incubate the Control group with standard HBSS and the Inhibition group with HBSS containing 10 mM BCH for 15 minutes.
UAA Exposure: Add (R)-2-Amino-5-methylhex-4-enoic acid to a final concentration of 100 µM in both groups. Incubate for exactly 5 minutes to capture the linear phase of initial uptake kinetics.
Termination: Rapidly aspirate the buffer and wash three times with ice-cold HBSS to halt transporter activity.
Extraction & Quantification: Lyse cells using 0.1 N NaOH or methanol extraction. Quantify intracellular UAA concentrations via LC-MS/MS.
Validation: A >80% reduction of UAA signal in the BCH-treated group confirms that the compound is actively and exclusively transported via LAT1.
Standard culture media (like DMEM) contains high levels of BCAAs that saturate LARS, causing constitutive mTORC1 activation. To prove that our UAA causally activates this pathway, we must first starve the neurons to reset the baseline, and use Rapamycin to prove the signal is mTORC1-dependent.
Figure 2: Self-validating experimental workflow for assessing mTORC1 activation.
Step-by-Step Methodology:
Neuronal Starvation: Aspirate maintenance media from mature primary cortical neurons (DIV 14-21). Wash twice with pre-warmed HBSS. Incubate in HBSS for 2 hours. Insight: This depletes intracellular leucine, fully dephosphorylating downstream mTORC1 targets.
Inhibitor Pre-treatment: 30 minutes prior to the end of starvation, treat the negative control wells with 20 nM Rapamycin.
Stimulation: Spike the media with (R)-2-Amino-5-methylhex-4-enoic acid (titrated from 0.5 mM to 2 mM) for 45 minutes.
Harvesting: Place plates on ice. Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).
Western Blotting: Resolve lysates on a 4–12% Bis-Tris gel. Probe with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.
Validation: Successful signaling is indicated by a robust spike in the p-p70S6K/total p70S6K ratio in the UAA-treated group, which must be completely abolished in the Rapamycin-treated cohort.
References
Löscher, W., & Potschka, H. (2005). Drug interactions at the blood-brain barrier: fact or fantasy? British Journal of Pharmacology. Available at:[Link]
Han, J. M., Jeong, S. J., Park, M. C., Kim, G., Kwon, N. H., Kim, H. K., Ha, S. H., Ryu, S. H., & Kim, S. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. Cell, 149(2), 410–424. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of (R)-2-Amino-5-methylhex-4-enoic Acid
Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields and stereoselectivity.
Introduction to the Synthesis
(R)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid that serves as a key building block in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is critical for the efficacy and safety of the final drug product. The most common synthetic strategies involve the asymmetric alkylation of a chiral glycine enolate equivalent or the use of a chiral auxiliary. This guide will focus on troubleshooting a common and effective method: the asymmetric alkylation of a chiral Schiff base.
Common Troubleshooting Issues & FAQs
This section addresses specific challenges you may encounter during the synthesis.
Issue 1: Low Diastereoselectivity in the Alkylation Step
Question: We are observing a low diastereomeric excess (d.e.) after the alkylation of the nickel(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). What are the likely causes and how can we improve it?
Answer: Low diastereoselectivity in this key step is a frequent hurdle. The stereochemical outcome is dictated by the facial selectivity of the incoming electrophile, which is controlled by the chiral ligand. Several factors can compromise this selectivity:
Incorrect Base or Stoichiometry: The choice of base and its stoichiometry are critical. An excess of a strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) is generally preferred. Using a weaker base or incorrect amounts can lead to incomplete enolate formation or side reactions.
Reaction Temperature: The alkylation must be conducted at low temperatures (typically -78 °C) to maximize kinetic control and enhance facial selectivity. Any deviation can lead to a decrease in d.e.
Purity of Reagents and Solvents: The presence of impurities, especially water, in the solvent (e.g., THF) or reagents can quench the enolate and interfere with the stereochemical control. Ensure all reagents and solvents are rigorously dried.
Rate of Electrophile Addition: Slow, dropwise addition of the alkylating agent (4-bromo-2-methyl-2-butene) is crucial. A rapid addition can lead to localized warming and a reduction in selectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Yield After Hydrolysis of the Chiral Auxiliary
Question: The hydrolysis of the alkylated complex to release the free amino acid is resulting in a low yield. What could be the cause?
Answer: The hydrolytic cleavage of the Schiff base and removal of the chiral auxiliary is a critical step that can be prone to yield loss.
Incomplete Hydrolysis: The hydrolysis is typically carried out under acidic conditions (e.g., 1N HCl). If the reaction time is too short or the acid concentration is too low, the hydrolysis may be incomplete.
Emulsion Formation during Extraction: After hydrolysis, the chiral auxiliary is typically extracted into an organic solvent. The formation of stable emulsions can make phase separation difficult and lead to loss of the aqueous layer containing the product.
Product Solubility: (R)-2-Amino-5-methylhex-4-enoic acid has some solubility in organic solvents. Multiple extractions of the aqueous layer are necessary to recover all the product.
Degradation of the Product: Prolonged exposure to strong acid or high temperatures can lead to degradation of the product.
Recommended Protocol for Hydrolysis and Work-up
After the alkylation reaction, quench with saturated aqueous NH4Cl.
Extract the aqueous layer with ethyl acetate to remove organic impurities.
Adjust the pH of the aqueous layer to ~1 with 1N HCl.
Stir vigorously at room temperature for 4-6 hours to ensure complete hydrolysis. Monitor by TLC.
Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.
To break emulsions, you can add a small amount of brine or centrifuge the mixture.
The aqueous layer containing the product can then be purified by ion-exchange chromatography.
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify the final amino acid. What are the recommended methods?
Answer: Purification of non-proteinogenic amino acids can be challenging due to their zwitterionic nature.
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids. A strong cation exchange resin (e.g., Dowex 50WX8) is commonly used. The crude product is loaded onto the column, washed with water to remove impurities, and then the desired amino acid is eluted with an aqueous ammonia solution.
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective final purification step.
Quantitative Data Summary
Step
Key Parameter
Recommended Value/Condition
Expected Yield/Outcome
Enolate Formation
Base
LiHMDS (1.1 eq)
>95% formation
Alkylation
Temperature
-78 °C
>90% d.e.
Hydrolysis
Acid
1N HCl
>90% conversion
Purification
Method
Ion-Exchange Chromatography (Dowex 50WX8)
>98% purity
Experimental Protocols
Protocol 1: Asymmetric Alkylation
To a solution of the Ni(II) complex of the Schiff base of glycine and (S)-BPB (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, cool the solution to -78 °C.
Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes.
Stir the resulting deep red solution for 30 minutes at -78 °C.
Add a solution of 4-bromo-2-methyl-2-butene (1.2 eq) in anhydrous THF dropwise over 20 minutes.
Stir the reaction mixture at -78 °C for 4 hours.
Quench the reaction by adding saturated aqueous NH4Cl.
Prepare a column with Dowex 50WX8 resin and wash with deionized water.
Load the aqueous solution of the crude amino acid onto the column.
Wash the column with deionized water until the eluent is neutral.
Elute the amino acid with 2N aqueous ammonia.
Collect the fractions and monitor by TLC.
Combine the product-containing fractions and concentrate under reduced pressure to obtain the pure amino acid.
Mechanistic Insight
The high diastereoselectivity of this reaction is attributed to the steric hindrance provided by the chiral ligand. The bulky benzyl group of the proline moiety effectively shields one face of the glycine enolate, forcing the incoming electrophile to approach from the less hindered face.
Caption: Mechanism of stereocontrol in alkylation.
References
Belokon, Y. N., et al. (1998). Asymmetric synthesis of (R)- and (S)-amino acids via nickel(II) complexes of glycine and alanine Schiff bases with a chiral auxiliary. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]
Vedejs, E., & Fields, S. C. (1996). A Chiral Auxiliary for Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 61(8), 2649-2650. [Link]
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 643-650. [Link]
Optimization
Overcoming challenges in stereoselective synthesis of unsaturated amino acids
Welcome to the Technical Support Center for Amino Acid Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of synthesizing unsat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amino Acid Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of synthesizing unsaturated amino acids.
Whether you are targeting α,β-dehydroamino acids (dhAAs) for peptide stapling or γ,δ-unsaturated amino acids for late-stage cross-coupling, controlling stereocenters and olefin geometry is notoriously difficult. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating, field-proven protocols.
Strategic Decision Workflow
Before troubleshooting, it is critical to align your synthetic challenge with the correct catalytic or stereocontrol strategy. The diagram below outlines the primary decision matrix for unsaturated amino acid synthesis.
Workflow for selecting stereoselective strategies in unsaturated amino acid synthesis.
Troubleshooting Guides & FAQs
FAQ 1: Why am I only getting the Z-isomer during the olefination of my α,β-dehydroamino acids?
The Causality: The Z-isomer of α,β-dehydroamino acids is thermodynamically significantly more stable than the E-isomer due to minimized steric clash between the β-substituent and the bulky N-protecting group[1]. Standard Horner-Wadsworth-Emmons (HWE) or simple base-catalyzed β-elimination will almost exclusively funnel into this thermodynamic sink.
The Solution: To isolate the elusive E-isomer, you must switch from a thermodynamically controlled pathway to a stereospecific, kinetically controlled one. The most reliable method is the stereospecific dehydration of threo-β-hydroxy-α-amino acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and CuCl₂[2]. The Cu(II) coordinates the intermediate, enforcing a rigid anti-elimination transition state that cleanly yields the E-dehydroamino acid without isomerization.
FAQ 2: My α-alkylation with allyl bromide yields a racemic mixture. How do I maintain enantiomeric excess (ee) when synthesizing γ,δ-unsaturated amino acids?
The Causality: When generating an enolate from a standard protected glycine or alanine derivative, the α-proton is removed, creating a planar, achiral intermediate. Without a rigid chiral environment, the electrophile (e.g., allyl bromide) attacks from both faces equally, leading to rapid racemization.
The Solution: Utilize the homologation of Ni(II) complexes of glycine Schiff bases (often called Belokon complexes)[3]. By coordinating the glycine Schiff base to a Ni(II) metal center alongside a chiral auxiliary (like a benzylproline derivative), the complex adopts a highly rigid square-planar geometry. One face of the enolate is completely shielded by the auxiliary, forcing the allylic electrophile to attack exclusively from the open face, routinely delivering >95% ee[3].
FAQ 3: I am trying to functionalize a dehydroamino acid via cross-coupling, but the double bond keeps getting reduced or isomerized. How can I achieve chemoselectivity?
The Causality: Standard Palladium-catalyzed cross-coupling conditions often require elevated temperatures or basic environments that trigger double-bond migration (epimerization) or unwanted conjugate reduction, destroying the α,β-unsaturated system.
The Solution: Shift to Rhodium-catalyzed conjugate additions using potassium trifluoroorganoborates. This method operates via a cryptic β-hydride transfer from the amide-nitrogen to the α-carbon via the Rh-metal center[4]. Because this transfer is both rate-limiting and stereodetermining, it allows for C-C bond formation at the β-position while preserving the integrity of the surrounding functional groups and preventing unwanted olefin reduction[5].
Quantitative Data Summary
The following table summarizes the expected performance metrics when applying the optimized troubleshooting strategies compared to standard baseline methods.
Synthetic Target
Strategy / Catalyst System
Substrate Example
Key Selectivity Metric
Typical Yield
(E)-α,β-Dehydroamino Acids
EDC, CuCl₂ (Stereospecific Dehydration)
threo-β-hydroxy-α-amino acid
>95:5 (E:Z ratio)
75 - 85%
(Z)-α,β-Dehydroamino Acids
Standard HWE (DBU, Phosphonates)
Aldehydes + Phosphonoglycine
>99:1 (Z:E ratio)
80 - 95%
Chiral Allylglycine (γ,δ-unsat)
Ni(II) Glycine Schiff Base + Base
Allyl bromide + Ni(II) complex
>98% ee
85 - 92%
β-Aryl Amino Acids
[Rh(cod)₂][PF₆] + Ar-BF₃K
α,β-Dehydroamino acid
>91% ee (Stereoretention)
70 - 90%
Standardized Experimental Protocols
Protocol A: Stereospecific Synthesis of (E)-α,β-Dehydroamino Acids
This protocol validates the use of EDC/CuCl₂ to bypass thermodynamic Z-isomer formation[2].
Preparation: Dissolve the threo-β-hydroxy-α-amino acid derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.
Activation: Add CuCl₂ (0.1 to 0.2 equiv) to the stirring solution.
Dehydration: Add EDC base (1.2 equiv) dropwise at 0 °C. Crucial Step: Do not use EDC·HCl, as the hydrochloride salt significantly weakens the dehydrating ability and leads to Z-isomer leakage[2].
Reaction: Allow the mixture to warm to 25 °C and stir for 12-16 hours. Monitor the disappearance of the starting material via TLC.
Workup: Quench with water, extract with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the pure E-isomer.
Protocol B: Asymmetric Synthesis of Allylglycine via Ni(II) Complexes
This protocol ensures high enantiocontrol during the synthesis of γ,δ-unsaturated amino acids[3].
Complexation: Suspend the chiral Ni(II) complex of the glycine Schiff base (1.0 equiv) and finely powdered NaOH (5.0 equiv) in anhydrous DMF.
Alkylation: Add allyl bromide (1.5 equiv) dropwise to the bright red suspension at ambient temperature (25 °C).
Monitoring: Stir vigorously. The reaction is typically complete within 1-3 hours (the mixture may change color slightly as the enolate is consumed).
Disassembly: To release the free amino acid, treat the isolated alkylated Ni(II) complex with 3N HCl in MeOH at 60 °C for 2 hours.
Recovery: Extract the chiral auxiliary ligand with CH₂Cl₂ (it can be recovered at >90% efficiency and reused). The aqueous layer contains the enantiopure γ,δ-unsaturated α-amino acid hydrochloride salt.
References
Alexander E. Sorochinsky, José Luis Aceña, Hiroki Moriwaki, Tatsunori Sato, Vadim A. Soloshonok. "Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations." Amino Acids, National Center for Biotechnology Information (NIH). URL:[Link]
Jonathan W. Bogart, Albert A. Bowers. "Dehydroamino acids: Chemical multi-tools for late-stage diversification." Organic & Biomolecular Chemistry, National Center for Biotechnology Information (NIH). URL:[Link]
Peng, X.; Xu, K.; Zhang, Q.; Liu, L.; Tan, J. "Late-Stage Dehydroalanine Residue Modification of Peptides through Additive-Free [2 + 2] Annulation with N-Allenes." ACS Publications. URL:[Link]
(R)-2-Amino-5-methylhex-4-enoic acid stability and storage conditions
Technical Support Center: (R)-2-Amino-5-methylhex-4-enoic Acid Stability & Storage Introduction (R)-2-Amino-5-methylhex-4-enoic acid (often referred to as D-4,5-dehydroleucine) is a highly specialized unnatural amino aci...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (R)-2-Amino-5-methylhex-4-enoic Acid Stability & Storage
Introduction
(R)-2-Amino-5-methylhex-4-enoic acid (often referred to as D-4,5-dehydroleucine) is a highly specialized unnatural amino acid utilized extensively in enzyme-substrate interaction profiling and advanced peptide synthesis. Due to the presence of a reactive
Δ4,5
double bond and a chiral
α
-carbon, maintaining structural and stereochemical integrity requires stringent, causality-driven storage and handling protocols. This technical guide provides mechanistic troubleshooting and self-validating workflows to ensure your analytical and synthetic experiments yield reproducible results.
Section 1: Core Storage & Handling FAQs
Q1: What are the optimal storage conditions to prevent degradation of (R)-2-Amino-5-methylhex-4-enoic acid?
A1: To maximize shelf life, the compound must be stored at -20°C under an inert atmosphere (such as nitrogen or argon) and strictly protected from light. Under these optimal conditions, the solid powder maintains >95% purity for 1 to 2 years[1][2]. For short-term working stocks (1-2 weeks), storage at 2-8°C is acceptable, provided the vial is tightly sealed and desiccated[3].
The Causality: Lowering the temperature exponentially decreases the thermodynamic rate of auto-oxidation at the electron-rich double bond. Simultaneously, the inert atmosphere removes the molecular oxygen required for radical-initiated epoxide formation[4].
Q2: I left my lyophilized aliquot on the benchtop overnight. Is it still viable?
A2: It may be viable, but requires immediate verification. The compound is generally stable at ambient temperature for short durations (up to 1-2 weeks) only if kept perfectly dry and away from direct light[2]. However, if the vial was opened while cold, ambient moisture likely condensed on the powder. Moisture acts as a solvent micro-environment, facilitating intermolecular condensation (dipeptide formation) or localized pH shifts that promote trace racemization[4]. We mandate running a rapid RP-HPLC purity check before proceeding with any sensitive assays.
Section 2: Troubleshooting Chemical Degradation
Q3: My HPLC chromatogram shows new peaks eluting earlier than the main peak. What is the mechanism of this degradation?
A3: Early-eluting (more polar) peaks are the classic hallmark of side-chain oxidation. The
Δ4,5
double bond in the hexenoic acid side chain is highly susceptible to electrophilic addition or radical oxidation during prolonged storage or exposure to UV light, yielding the corresponding epoxide or diol analogs[4]. Because these oxidized species have increased hydrogen-bonding capacity, they interact less with the hydrophobic C18 stationary phase, reducing their retention time.
Self-Validating Check: If you suspect oxidation, perform an LC-MS analysis. An increase of +16 Da (epoxide) or +34 Da (diol) relative to the parent mass (
Mw≈143.19
g/mol ) definitively confirms this specific degradation pathway[4].
Q4: How do I prevent peak splitting or tailing during HPLC purification of this compound?
A4: Peak splitting often results from an incorrect mobile phase pH relative to the analyte's pKa. (R)-2-Amino-5-methylhex-4-enoic acid contains a free carboxylic acid. If the mobile phase pH is near its pKa, the compound exists in a dynamic equilibrium between ionized and non-ionized states, which travel at different velocities through the column.
The Solution: Use a low pH mobile phase (pH 2-3) by adding 0.1% Trifluoroacetic acid (TFA). This completely suppresses the ionization of the carboxylate, ensuring a single, neutral protonation state that interacts uniformly with the stationary phase, thereby eliminating tailing[5].
Caption: Degradation pathways of (R)-2-Amino-5-methylhex-4-enoic acid under sub-optimal conditions.
Caption: Step-by-step Quality Control (QC) workflow for sample retrieval and verification.
Section 3: Experimental Protocols
Protocol 1: Moisture-Free Sample Retrieval and Preparation
This protocol is a self-validating system designed to prevent the introduction of hydrolytic degradation during routine handling.
Retrieval : Remove the sealed vial of (R)-2-Amino-5-methylhex-4-enoic acid from the -20°C freezer.
Equilibration (Critical Step) : Do NOT open the vial immediately. Place the intact vial in a desiccator at room temperature for 30–45 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic powder. This localized moisture acts as a catalyst for dipeptide formation and accelerates oxidative degradation[4].
Inert Purge : Once thermally equilibrated, open the vial inside a glove box or under a gentle, continuous stream of dry nitrogen.
Weighing : Weigh the required mass using an anti-static analytical balance.
Reconstitution : Dissolve the sample directly in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL[4].
Storage of Remainder : Backfill the stock vial with argon or nitrogen gas, seal tightly with Parafilm, and immediately return to -20°C storage[2].
Protocol 2: RP-HPLC Purity Verification
Run this protocol to validate sample integrity before utilizing the amino acid in downstream synthesis.
Column Preparation : Flush a standard analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) with 100% Acetonitrile. Follow by equilibrating with 95% Water / 5% Acetonitrile (both containing 0.1% TFA) until the baseline is completely stable.
System Validation (Blank Injection) : Inject 10 µL of the sample diluent (mobile phase) to verify the absence of ghost peaks or column carryover. If peaks are present, continue flushing the column before proceeding.
Sample Injection : Inject 10 µL of the 1 mg/mL (R)-2-Amino-5-methylhex-4-enoic acid sample[4].
Gradient Elution : Execute a linear gradient from 5% to 60% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.
Detection : Monitor UV absorbance at 210 nm. This wavelength is optimal for detecting both the amide/carboxyl backbone and the
Δ4,5
double bond chromophore[4].
References
[5]Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem: 5
Technical Support Center: Synthesis of (R)-2-Amino-5-methylhex-4-enoic Acid
Welcome to the technical support guide for the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical development and biochemical research.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical development and biochemical research. Its synthesis, however, presents unique challenges due to the presence of multiple reactive sites: a stereocenter, an amine, a carboxylic acid, and an allylic double bond. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common problems encountered during its synthesis.
Section 1: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses the most frequent and challenging side reactions observed during the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid. Each entry details the likely causes of the problem and provides step-by-step protocols for mitigation.
Q1: My final product shows a significant loss of enantiomeric excess (e.g., >5% of the (S)-enantiomer). What are the likely causes and how can I fix this?
A1: Unwanted racemization is a critical issue in the synthesis of chiral amino acids. The acidic proton at the α-carbon is susceptible to abstraction, particularly when the adjacent carboxyl group is activated, leading to a loss of stereochemical integrity.
Primary Causes:
Harsh Deprotection Conditions: Both strongly acidic or basic conditions used to remove N-protecting groups (like Boc or Cbz) can promote racemization.
Carboxyl Group Activation: During coupling reactions (e.g., for derivatization), the activation of the carboxyl group enhances the acidity of the α-proton, making it vulnerable to abstraction by even weak bases.[1][2] This is a well-documented issue in peptide synthesis.[1][2]
Elevated Temperatures: Prolonged reaction times at high temperatures can provide sufficient energy to overcome the activation barrier for enolization and subsequent racemization.
Troubleshooting & Mitigation Protocol:
Step 1: Analyze the Critical Step: Pinpoint the exact step where racemization occurs. Analyze intermediates by chiral HPLC or GC after each major transformation (e.g., post-deprotection, post-coupling).
Step 2: Optimize N-Protecting Group Removal:
For N-Boc Group: Avoid strong, hot acids. Use milder conditions such as 4M HCl in dioxane at 0°C to room temperature, or TMSOTf with 2,6-lutidine at low temperatures for acid-sensitive substrates.[3] Alternatively, thermal deprotection in a suitable solvent like methanol can be explored for a catalyst-free approach.[4]
For N-Cbz Group: Standard hydrogenolysis (H₂, Pd/C) is generally mild. Ensure the catalyst is fresh and the system is free of acidic or basic impurities that could catalyze racemization.
Step 3: Refine Carboxyl Activation/Coupling:
If derivatizing the acid, avoid highly basic conditions. Use coupling agents known to suppress racemization, such as those combined with additives like ethyl 2-oxime cyanoacetate (OxymaPure).[1]
The choice of base is critical; sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are generally preferred over triethylamine (TEA).[1]
Caption: Troubleshooting workflow for racemization.
Q2: NMR analysis indicates the presence of a conjugated isomer (e.g., 5-methylhex-2-enoic acid derivative). Why is this happening and how can I prevent it?
A2: The β,γ-unsaturated nature of the target molecule makes it susceptible to isomerization to the more thermodynamically stable α,β-conjugated system.[5] This double bond migration is typically catalyzed by acids or bases.
Primary Causes:
Base-Catalyzed Isomerization: Strong bases can deprotonate the α-carbon, forming an enolate. Reprotonation can occur at the γ-carbon, leading to the conjugated double bond. This is especially prevalent with ester derivatives.[5]
Acid-Catalyzed Isomerization: Strong acids can protonate the double bond, forming a carbocation intermediate that can rearrange before deprotonation to yield the conjugated product.[6]
Thermal Isomerization: In some cases, high temperatures during distillation or prolonged reflux can promote isomerization.
Troubleshooting & Mitigation Protocol:
Step 1: Maintain pH Neutrality: Wherever possible, conduct reactions and workups under neutral or near-neutral pH. Buffer aqueous washes if necessary.
Step 2: Select the Right Base: If a base is required, its properties are critical. Avoid strong, poorly-hindered bases.
Base
pKa of Conj. Acid
Typical Use
Isomerization Risk
Mitigation Strategy
Sodium Hydroxide
~15.7
Saponification
High
Use at low temperature (0°C); quench reaction promptly.
Triethylamine (TEA)
~10.7
General purpose
Moderate
Use at ≤ 0°C; use only the required stoichiometric amount.
Excellent for acid scavenging in sensitive systems.
Step 3: Purify Under Mild Conditions: Avoid high-temperature distillations. Flash column chromatography on silica gel at room temperature is the preferred method for purification. Ensure the silica gel is not acidic; it can be neutralized by pre-washing with a solvent containing a small amount of a volatile base like triethylamine.
Q3: I am observing incomplete removal of my N-Boc protecting group, and forcing the reaction seems to create byproducts. What are the best practices for deprotection?
A3: Incomplete N-Boc deprotection is common when reaction conditions are too mild, while overly harsh conditions can lead to side reactions, especially tert-butylation of the product.[3][7] The tert-butyl cation generated during deprotection is a potent electrophile.[7]
Primary Causes:
Insufficient Acid Strength/Concentration: The reaction may stall if the acid is too dilute or not strong enough.[3]
Formation of Tert-butyl Byproducts: The reactive t-butyl cation can alkylate the starting material or product, particularly at the electron-rich double bond or the amine itself.
Low Temperature: While beneficial for preventing side reactions, excessively low temperatures can slow the deprotection to an impractical rate.
Optimized N-Boc Deprotection Protocol:
This protocol uses scavengers to trap the t-butyl cation, preventing side reactions.
Step 1: Reagent Preparation: Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
Step 2: Reaction Setup: Dissolve the N-Boc protected amino acid in a minimal amount of Dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath.
Step 3: Deprotection: Add the deprotection cocktail (approx. 10 mL per gram of substrate) to the cooled solution.
Step 4: Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 1-3 hours.
Step 5: Workup: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[3]
Step 6: Isolation: Precipitate the product as its TFA salt by adding cold diethyl ether. The salt can be collected by filtration and, if necessary, converted to the free amino acid using a mild base or ion-exchange chromatography.
Q4: My synthesis using an Evans' chiral auxiliary is yielding significant amounts of the undesired diastereomer. How can I improve the diastereoselectivity?
A4: Asymmetric alkylations using Evans' oxazolidinone auxiliaries are highly dependent on the formation of a specific Z-enolate and a well-organized, chelated transition state.[8] Poor selectivity points to issues with enolate formation or the Lewis acid-mediated alkylation step.
Primary Causes:
Incorrect Lewis Acid: The choice of Lewis acid is paramount. It dictates the geometry of the transition state. Boron-based Lewis acids (e.g., Bu₂BOTf) strongly favor the "Evans-syn" aldol-type products, while others like TiCl₄ can lead to different outcomes.[8]
Incomplete Enolate Formation: If deprotonation is incomplete or if both E- and Z-enolates are formed, a mixture of diastereomers will result.
Temperature Control: These reactions are highly sensitive to temperature. Reactions run too warm can lead to less-ordered transition states and lower diastereomeric excess (d.e.).
Troubleshooting & Mitigation Protocol:
Step 1: Optimize Enolate Formation:
Use Bu₂BOTf (Boron triflate) and a hindered base like DIEA for reliable Z-enolate formation.
Perform the enolization at a low temperature, typically -78°C, before adding the electrophile.
Step 2: Verify Lewis Acid Choice and Stoichiometry: For achieving the (R) configuration via alkylation, a chelating Lewis acid is key. Ensure the Lewis acid is of high purity and used in the correct stoichiometric amount (often slightly more than 1 equivalent).
Step 3: Strict Temperature Control: Maintain the reaction temperature at -78°C throughout the addition of the electrophile. Use a cryostat or a dry ice/acetone bath. Allow the reaction to proceed at this temperature for several hours before slowly warming.
Step 4: Analyze the Transition State: The desired stereochemistry arises from a rigid, chair-like transition state where the alkylating agent attacks from the face opposite the bulky substituent on the auxiliary.
Caption: Proposed transition state for high diastereoselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for a scalable synthesis of (R)-2-Amino-5-methylhex-4-enoic acid?
A: For scalability and stereochemical control, a common and effective approach starts from a commercially available chiral precursor. (R)-pyroglutamic acid is an excellent choice as it provides the (R)-stereocenter at the outset. The synthesis would then involve ring-opening, chain extension, and introduction of the double bond.
Q2: Which analytical techniques are crucial for monitoring the reaction and ensuring final product purity?
A: A combination of techniques is essential:
TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of reaction progress.
NMR (¹H and ¹³C): For structural verification of intermediates and the final product. It is particularly useful for detecting isomeric impurities.[9]
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the mass of the product and identify low-level impurities.
Chiral HPLC or GC: Absolutely critical for determining the enantiomeric excess (e.e.) of the final product and identifying any steps that cause racemization.
Q3: How should I purify the final product to remove closely related impurities?
A: The final product is a zwitterionic amino acid, which can be challenging to purify.
Ion-Exchange Chromatography: This is the most effective method. Loading the crude product onto a cation-exchange resin (e.g., Amberlite IR-120B in H⁺ form), washing away neutral impurities, and then eluting with a dilute aqueous ammonia solution is a standard and effective procedure.[9]
Recrystallization: If the product is sufficiently crystalline, recrystallization from a solvent system like water/ethanol or water/isopropanol can be highly effective at removing minor impurities.
References
Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. [Link]
Evans Aldol Reaction. (2014). Chem-Station International Edition. [Link]
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1981). PubMed. [Link]
Technical Support Center: Troubleshooting (R)-2-Amino-5-methylhex-4-enoic Acid Peptide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry, I frequently consult on the synthesis of complex peptidomimetics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry, I frequently consult on the synthesis of complex peptidomimetics. Incorporating unnatural, sterically hindered building blocks like (R)-2-Amino-5-methylhex-4-enoic acid (a D-amino acid with a bulky, prenyl-like alkene side chain) introduces a unique triad of synthetic challenges: severe steric hindrance, high susceptibility to base-catalyzed racemization, and unexpected alkene reactivity during cleavage.
This guide is engineered to move beyond generic protocols. Here, we will dissect the causality behind these failures and provide a self-validating, field-proven system to ensure high-fidelity coupling.
The Causality of Coupling Failures: A Mechanistic Perspective
To troubleshoot effectively, we must first understand the molecular behavior of (R)-2-Amino-5-methylhex-4-enoic acid during Solid-Phase Peptide Synthesis (SPPS).
Kinetic Barrier (Steric Hindrance): The 5-methylhex-4-enyl side chain is highly branched and bulky. This bulk creates a significant steric shield around the activated carbonyl carbon, drastically raising the activation energy required for the incoming nucleophile (the N-terminus of the resin-bound peptide) to attack[1]. Standard carbodiimide/HOBt chemistries often fail here, resulting in truncated sequences.
Thermodynamic Pitfall (Racemization): Because the steric bulk slows down the desired amide bond formation, the activated ester has a prolonged lifespan in the presence of base. This extended window allows the intermediate to cyclize into a planar 5(4H)-oxazolone[2]. Abstraction of the
α
-proton by a strong base (like DIPEA) leads to epimerization, converting your intended (R)-enantiomer into a racemic D/L mixture[2].
Electrophilic Vulnerability (Alkene Side Reactions): The terminal double bond in the side chain is chemically active. During global acidic cleavage with high concentrations of Trifluoroacetic acid (TFA), carbocation scavengers containing thiols (e.g., ethanedithiol) can undergo an acid-catalyzed thiol-ene addition across the alkene, permanently modifying the side chain[3],[4].
Quantitative Optimization Parameters
To overcome these mechanistic barriers, we must strictly control the reaction microenvironment. The table below summarizes the critical shifts from standard SPPS conditions to our optimized protocol.
Parameter
Standard SPPS Condition
Optimized Condition for Hindered Alkene AA
Mechanistic Rationale
Coupling Reagent
HBTU / HOBt (1:1)
DIC / Oxyma Pure (1:1) or HATU
Oxyma Pure and HOAt (in HATU) form highly reactive esters with favorable hydrogen-bonded transition states, overcoming steric barriers[5],[1].
Base Selection
DIPEA (2.0 - 4.0 eq)
sym-Collidine (2.0 eq)
sym-Collidine is a weaker, sterically hindered base that neutralizes the system without abstracting the
α
-proton, suppressing oxazolone-mediated racemization[2],[5].
Pre-activation
5 - 10 minutes
< 1 minute (In situ activation)
Minimizing pre-activation time prevents the degradation of the activated ester and limits the window for oxazolone formation[2].
Thermodynamics
25°C (Room Temp)
75°C (Microwave, 5 min)
Microwave irradiation provides the kinetic energy required to overcome the steric hindrance of the bulky prenyl-like chain[6].
Cleavage Scavenger
Reagent K (contains EDT)
TIPS / H
2
O (95:2.5:2.5)
Eliminating thiols prevents electrophilic addition to the hex-4-enoic alkene during TFA cleavage[4].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. It includes mandatory in-process quality control (QC) steps to validate success before you commit to elongating the rest of your expensive peptide sequence.
Phase 1: In Situ Activation
Prepare the Resin: Ensure the resin-bound peptide is fully Fmoc-deprotected (using 20% Piperidine in DMF) and thoroughly washed with DMF (5x) and DCM (5x).
Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-(R)-2-Amino-5-methylhex-4-enoic acid and 3.0 equivalents of Oxyma Pure in anhydrous DMF to achieve a 0.1 M concentration.
Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Critical: Do not allow this mixture to stand. Proceed immediately to Phase 2 to prevent epimerization[2].
Phase 2: High-Energy Coupling & Validation
Transfer: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
Coupling: React at 75°C for 5 minutes using a microwave peptide synthesizer[6]. (Alternative for room temperature: 2 hours with vigorous agitation, followed by a fresh double-coupling step).
Validation Step (The Kaiser Test): Wash the resin thoroughly. Remove a few beads and perform a Kaiser (ninhydrin) test.
Blue beads: Incomplete coupling. Repeat steps 2-5 (Double Coupling).
Colorless beads: Successful coupling. Proceed to Phase 3.
Phase 3: Orthogonal Cleavage
Cleavage Cocktail: Prepare a thiol-free cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / H
2
O in a 95:2.5:2.5 (v/v/v) ratio. Do not use Ethanedithiol (EDT) or Thioanisole.
Execution: Cleave the peptide from the resin for 2 hours at room temperature.
Precipitation: Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.
Troubleshooting FAQs
Q: My LC-MS shows a mass addition of +94 Da on my final peptide. What happened?A: This is a classic signature of ethanedithiol (EDT) addition. During global acidic cleavage, the double bond of the 5-methylhex-4-enyl group underwent an acid-catalyzed thiol-ene reaction with the EDT scavenger in your cleavage cocktail[3],[4]. To fix this, you must switch to a thiol-free cleavage cocktail like TFA/TIPS/H
2
O.
Q: I am observing a double peak with identical mass in my HPLC chromatogram. How do I fix this?A: You are observing diastereomers due to the racemization of the (R)-stereocenter to the (S)-enantiomer during coupling. Because this unnatural amino acid is sterically hindered, coupling is slow, giving the activated intermediate time to form a planar 5(4H)-oxazolone[2]. To correct this, switch your base from DIPEA to sym-collidine, and utilize DIC/Oxyma Pure to accelerate the coupling rate[5].
Q: Can I use Palladium on Carbon (Pd/C) for benzyl deprotection elsewhere in my sequence?A:No. The alkene in the 5-methylhex-4-enoic acid side chain is highly susceptible to catalytic hydrogenation. Exposing the peptide to Pd/C and H
2
gas will irreversibly reduce the double bond to an alkane. You must rely on orthogonal protecting groups that can be removed via acidolysis or photolysis.
Diagnostic Workflow Diagram
Use the following decision tree to rapidly diagnose and correct issues encountered during the synthesis workflow.
Diagnostic workflow for troubleshooting steric hindrance, epimerization, and alkene reactivity.
References
Li, Q., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
PMC. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence. Available at: [Link]
Frontiers. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Available at: [Link]
PMC. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Available at: [Link]
Preventing racemization during the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is racemization and why is it a critical issue in the synthesis of (R)-2-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid?
A: Racemization is the conversion of a chiral molecule, such as the desired (R)-enantiomer, into an equal mixture of both (R) and (S) enantiomers, known as a racemate.[1] This loss of stereochemical integrity is a major concern because the biological activity of molecules like (R)-2-Amino-5-methylhex-4-enoic acid is often exclusive to a single enantiomer. The presence of the unwanted (S)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, and potential off-target effects, making its control essential in drug development.[2]
Q2: At which stages of the synthesis is racemization most likely to occur?
A: Racemization can occur at several stages, but it is most prevalent during reactions that involve the activation of the carboxylic acid group for amide bond formation or other nucleophilic substitutions.[3] The formation of an activated intermediate, such as an acyl-imidazolide, active ester, or acid chloride, increases the acidity of the α-proton (the hydrogen on the chiral carbon). Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of enantiomers.
Q3: Which reagents and conditions are known to promote racemization?
A: Several factors can increase the risk of racemization:
Strong Bases: The presence of strong, non-sterically hindered bases can readily deprotonate the α-carbon.[4]
High Temperatures: Increased thermal energy can accelerate the rate of both proton abstraction and enolization.[5]
Certain Coupling Reagents: While essential for synthesis, some coupling reagents, particularly carbodiimides used without additives, can promote racemization.[6]
Prolonged Reaction Times: Extended exposure to conditions that favor racemization increases the likelihood of its occurrence.
Troubleshooting Guide: Diagnosing and Mitigating Racemization
This section provides a systematic approach to identifying and resolving racemization issues during the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid.
Initial Diagnosis: Confirming Racemization
Before implementing extensive changes to your protocol, it is crucial to confirm that racemization is indeed the issue.
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
This protocol outlines a general method for quantifying the enantiomeric excess (e.e.) of your synthesized amino acid.
Sample Preparation:
Derivatize the amino acid with a suitable agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard C18 column.
Alternatively, use a chiral stationary phase column designed for the separation of enantiomers.
HPLC Analysis:
Inject the prepared sample onto the chiral HPLC column.
Develop a separation method using an appropriate mobile phase, typically a mixture of hexane/isopropanol or a buffered aqueous/organic mobile phase.
Integrate the peak areas for both the (R) and (S) enantiomers.
Calculation of Enantiomeric Excess (% e.e.):
% e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Troubleshooting Scenarios and Recommended Actions
Observation
Potential Cause
Recommended Action(s)
Significant racemization (>5%) detected after carboxyl group activation/coupling.
Mechanism of Racemization: Direct enolization via proton abstraction from the activated carboxyl intermediate.
1. Optimize Coupling Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives form active esters that are less prone to racemization.[6] 2. Choice of Base: Switch to a sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize α-proton abstraction.[4][5] Use the minimum stoichiometric equivalent of base necessary. 3. Lower Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or -15°C) to decrease the rate of enolization.[5]
Racemization observed during protecting group manipulation.
Protecting Group Instability: Certain protecting groups on the α-amino group can influence the acidity of the α-proton. The conditions used for deprotection might also promote racemization.
1. Select Appropriate Protecting Groups: Employ protecting groups known to minimize racemization, such as benzyloxycarbonyl (Z) or 9-fluorenylmethyloxycarbonyl (Fmoc).[7] The Z-group is particularly noted for its resistance to racemization during activation.[7] A newer, thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has also been shown to suppress racemization.[8][9][10] 2. Mild Deprotection Conditions: Utilize the mildest possible conditions for deprotection. For Fmoc removal, consider using a dilute solution of piperidine in DMF. For Boc deprotection, use anhydrous TFA at low temperatures.
Loss of stereochemical integrity during workup or purification.
Exposure to Acidic or Basic Conditions: Prolonged exposure to strong acids or bases during aqueous workup or chromatography can lead to racemization.
1. Neutralize Carefully: Ensure that any acidic or basic solutions are carefully neutralized before extraction. 2. Optimize Chromatography: Use buffered mobile phases for chromatography if the compound is sensitive. Minimize the time the compound spends on the column.
Advanced Strategies for Stereocontrol
For particularly challenging syntheses, consider these advanced methods to ensure high enantiomeric purity.
Use of Chiral Auxiliaries
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of subsequent reactions.[11]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Chiral auxiliary workflow.
Commonly used chiral auxiliaries include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. The auxiliary is first attached to a glycine or other prochiral starting material. A subsequent diastereoselective alkylation or other bond-forming reaction establishes the desired stereocenter. Finally, the auxiliary is cleaved to yield the enantiomerically enriched amino acid.[12]
Enzymatic Resolution
Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture.
Protocol 2: Enzymatic Resolution of a Racemic Amino Acid Derivative
This protocol describes a general approach using an acylase enzyme.
Substrate Preparation: Synthesize a racemic mixture of an N-acetylated derivative of 2-Amino-5-methylhex-4-enoic acid.
Enzymatic Hydrolysis:
Dissolve the N-acetyl-DL-amino acid in a buffered aqueous solution.
Add a suitable acylase (e.g., from Aspergillus oryzae).[13][14] These enzymes selectively hydrolyze the N-acyl group from the L-amino acid.[15]
Incubate the mixture under optimal temperature and pH conditions for the enzyme.
Separation:
After the reaction is complete, you will have a mixture of the free L-amino acid and the unreacted N-acetyl-D-amino acid.
Separate the two compounds based on their different physical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or crystallization.
Hydrolysis of the D-enantiomer (Optional): The recovered N-acetyl-D-amino acid can be chemically hydrolyzed back to the D-amino acid.
Scaling up the production of (R)-2-Amino-5-methylhex-4-enoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks encountered when scaling up the production of (R)-2-Amino-5-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks encountered when scaling up the production of (R)-2-Amino-5-methylhex-4-enoic acid (often referred to as D-prenylglycine).
This non-proteinogenic,
γ,δ
-unsaturated amino acid is a highly valued building block in medicinal chemistry. Its prenyl side chain serves as a critical bioorthogonal handle for creating conformationally constrained "stapled" peptides via Ruthenium-catalyzed cross-metathesis[1][2]. However, scaling up its synthesis introduces strict requirements for stereocontrol, double-bond preservation, and chromatographic resolution.
Below, you will find field-proven insights, self-validating protocols, and causality-driven troubleshooting steps to ensure high-yield, enantiopure production.
Workflow for the asymmetric synthesis and purification of (R)-2-Amino-5-methylhex-4-enoic acid.
Q: The standard protocol for chiral auxiliary cleavage uses Pd(OH)₂/H₂[3]. Will this work for my target?Expert Answer:No. While generalized protocols for amino acid synthesis often recommend catalytic hydrogenation to cleave auxiliaries like 2,5-diphenylmorpholin-3-one[3], this approach is fundamentally flawed for unsaturated targets. Hydrogenation will indiscriminately reduce your
γ,δ
-unsaturated prenyl side chain, converting your target into the saturated D-leucine analogue.
The Fix: To preserve the critical double bond, you must abandon reductive cleavage. Instead, utilize the Schöllkopf chiral auxiliary methodology. Alkylation of the (2S)-bis-lactim ether enolate followed by mild acidic hydrolysis (0.25 M HCl at room temperature) perfectly preserves the alkene while liberating the (R)-amino acid methyl ester.
Q: During the scale-up of the enolate alkylation step, my enantiomeric excess (ee) dropped from >98% to 85%. What causes this and how can I prevent it?Expert Answer: The drop in ee during scale-up is almost always caused by inadequate temperature control or trace moisture. The synthesis relies on the diastereoselective alkylation of the chiral enolate. At larger scales, exothermic localized heating during base addition can cause partial racemization of the enolate before the prenyl bromide is added. Furthermore, trace moisture prematurely protonates the enolate non-selectively.
Table 1: Impact of Alkylation Parameters on Yield and Enantiomeric Purity
Parameter
Condition
Yield (%)
Enantiomeric Excess (ee %)
Temperature
-78 °C (Strictly maintained)
88
>98
Temperature
-60 °C (Fluctuating during scale-up)
75
85
Solvent Moisture
Dry THF (<10 ppm H₂O)
88
>98
Solvent Moisture
Standard THF (50 ppm H₂O)
60
70
Electrophile
Prenyl Bromide (1.1 eq)
88
>98
Phase 2: Downstream Processing & Protecting Group Strategy
Q: I am observing isomerization of the double bond during the Boc-protection step. Why is the prenyl group shifting?Expert Answer: The prenyl side chain is susceptible to acid-catalyzed isomerization to the more thermodynamically stable conjugated
α,β
positions if exposed to harsh conditions. During Boc-protection, you must maintain a slightly basic pH (8-9). The reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions prevents alkene migration and ensures high-yielding protection[4].
Dissolution: Dissolve the crude, cleaved (R)-amino acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.
Cooling: Chill the mixture to 0 °C in an ice bath to control the exothermic reaction.
Addition: Slowly add Boc₂O (1.2 eq) dissolved in a minimal amount of THF dropwise over 30 minutes.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Self-Validation Check (Crucial): Spot the aqueous mixture on a TLC plate and stain with Ninhydrin. A lack of purple/blue spots confirms the complete consumption of the free amine. Do not proceed until this is verified.
Work-up: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O.
Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Do not use concentrated HCl, as this risks double-bond isomerization.
Extraction: Extract the product with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.
Phase 3: Preparative HPLC & Purity Resolution
Q: My preparative HPLC runs show severe peak tailing and broad, asymmetric peaks for the Boc-protected product. How do I optimize the resolution?Expert Answer: Peak tailing for Boc-protected amino acids on C18 columns is primarily caused by secondary silanol interactions. Residual silanols on the silica stationary phase interact strongly with the free carboxylic acid group of your analyte. Additionally, if the mobile phase pH is near the pKa of the carboxylic acid (~2.5-3.5), the molecule exists in a mixed ionization state, leading to broad peaks[5].
Decision tree for troubleshooting preparative HPLC purification of non-proteinogenic amino acids.
Step-by-Step Protocol: Preparative HPLC Scale-Up
To suppress ionization and mitigate silanol interactions, you must use a low-pH mobile phase[5].
Column Selection: Use a high-purity, end-capped C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Sample Prep: Dissolve the crude Boc-(R)-2-Amino-5-methylhex-4-enoic acid in a 50:50 mixture of Mobile Phase A and B (~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
Gradient: Start at 30% B. Run a linear gradient from 30% to 90% B over 45 minutes to ensure separation from diastereomeric impurities.
Detection: Monitor UV absorbance at 214 nm (Boc absorption) and 254 nm (alkene).
Self-Validation Check: Collect the center cut of the main peak and perform an analytical HPLC run. The fraction must exhibit >99% purity at both 214 nm and 254 nm before pooling and lyophilizing.
References
Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem - 5
An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid - Benchchem - 4
Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem - 3
Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues - ACS Organometallics - 1
An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins - ACS Organic Letters - 2
Impurity profiling of synthetic (R)-2-Amino-5-methylhex-4-enoic acid
Welcome to the Technical Support Center for the impurity profiling of synthetic (R)-2-Amino-5-methylhex-4-enoic acid (also known as D-4-dehydroleucine). This non-canonical amino acid is a critical building block in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the impurity profiling of synthetic (R)-2-Amino-5-methylhex-4-enoic acid (also known as D-4-dehydroleucine). This non-canonical amino acid is a critical building block in the synthesis of specialized cyclic heptapeptides and peptidomimetics[1]. Because impurities in pharmaceutical intermediates can severely compromise the safety, efficacy, and stability of the final drug product, rigorous analytical control is required[2].
This guide is designed for analytical chemists and drug development professionals. It provides authoritative troubleshooting strategies, standard operating procedures (SOPs), and regulatory context grounded in the International Council for Harmonisation (ICH) guidelines[2].
Regulatory Context: ICH Q3A(R2) Impurity Thresholds
Impurity profiling must align with ICH Q3A guidelines, which dictate when an impurity must be reported, structurally identified, or toxicologically qualified[2]. The table below summarizes the quantitative thresholds for a drug substance with a maximum daily dose of ≤ 2g/day[3][4].
Threshold Type
Concentration Limit
Regulatory Action Required
Reporting Threshold
0.05%
Document and report the impurity concentration in regulatory submissions.
Identification Threshold
0.10% or 1.0 mg/day (whichever is lower)
Structurally identify the impurity (e.g., via HRMS, 2D-NMR).
Qualification Threshold
0.15% or 1.0 mg/day (whichever is lower)
Provide toxicological data to demonstrate the impurity poses no patient risk.
Impurity Profiling Workflow
Workflow for Impurity Profiling of (R)-2-Amino-5-methylhex-4-enoic acid per ICH Q3A.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid?A: According to ICH Q3A(R2), organic impurities arise from starting materials, by-products, and degradation[2]. For this specific unnatural amino acid, the primary impurities include:
Enantiomeric Impurity: The (S)-enantiomer (L-4-dehydroleucine) arising from incomplete asymmetric synthesis or racemization during workup.
Regioisomers: Migration of the double bond (e.g., to the 3-enoic or 5-enoic acid positions) caused by harsh thermal or acidic reaction conditions.
Residual Solvents & Reagents: Unreacted starting materials or catalysts used in the asymmetric Strecker synthesis or enzymatic resolution steps.
Q2: Why is direct chiral LC-MS analysis of this amino acid so challenging?A: Native (underivatized) amino acids are zwitterionic and highly polar, making them poorly soluble in non-polar solvents and difficult to retain on standard reversed-phase columns[5]. Furthermore, resolving enantiomers on traditional polysaccharide-based chiral stationary phases (CSPs) is often ineffective due to these zwitterionic properties[5]. Effective resolution requires either macrocyclic glycopeptide-based CSPs (like teicoplanin) or pre-column chiral derivatization[5].
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of (R)- and (S)-Enantiomers on LC-MS.
Symptom: Co-elution or broad, tailing peaks during chiral analysis, preventing accurate quantitation of the 0.05% reporting threshold.
Causality: The zwitterionic nature of (R)-2-Amino-5-methylhex-4-enoic acid leads to secondary interactions with the stationary phase and poor retention on achiral or standard polysaccharide chiral columns[5].
Solution:
Approach A (Direct): Switch to a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T). These columns possess ionic functional groups that operate well in LC-MS-compatible mobile phases and are uniquely suited for underivatized amino acids[5].
Approach B (Indirect): Use Marfey's reagent (FDAA) to convert the enantiomers into diastereomers, which can then be easily separated on a standard achiral C18 reversed-phase column[6].
Issue 2: Artificial Racemization Detected During Peptide Hydrolysis.
Symptom: Elevated levels of the (S)-enantiomer are detected when analyzing (R)-2-Amino-5-methylhex-4-enoic acid that has been cleaved from a synthetic peptide.
Causality: The standard acid hydrolysis (typically 6N HCl at 110°C) used to cleave peptides can induce racemization at the α-carbon, artificially inflating the detected levels of the (S)-impurity[6].
Solution: Perform the hydrolysis using deuterated hydrochloric acid (DCl in D2O). During acid-catalyzed racemization, the hydrogen on the α-carbon is replaced by deuterium. This results in a mass shift of +1 Da for the artificially racemized molecules, allowing the mass spectrometer to distinguish between native (S)-impurities and artifacts generated during sample prep[6].
Step-by-Step Methodologies
Protocol 1: Pre-Column Derivatization using Marfey's Reagent (FDAA) for Chiral Purity Determination[6]
Self-Validating Mechanism: The protocol mandates the spiking of an isotopically labeled internal standard (e.g., 13C-labeled amino acid) prior to derivatization. If the internal standard does not show >95% derivatization yield in the MS readout, the sample prep is flagged as invalid, preventing false-negative impurity reporting.
Sample Preparation: Dissolve 1 mg of the (R)-2-Amino-5-methylhex-4-enoic acid sample in 1 mL of LC-MS grade water.
Reagent Addition: To 50 µL of the sample solution, add 20 µL of 1 M NaHCO3 and 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
Derivatization Reaction: Incubate the mixture at 40°C for 1 hour. A nucleophilic aromatic substitution occurs between the primary amine of the amino acid and the fluorinated ring of FDAA.
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The color will shift from bright yellow to a slightly paler yellow, indicating successful acidification.
Dilution and Analysis: Dilute with 810 µL of mobile phase (50% Acetonitrile in water with 0.1% Formic acid) and inject into an LC-MS equipped with a standard C18 column. The (R)- and (S)-diastereomers will elute at distinct retention times.
Protocol 2: Direct Chiral LC-MS Analysis (Underivatized)[5]
Self-Validating Mechanism: The inclusion of a System Suitability Test (SST) using a racemic mixture of DL-2-Amino-5-methylhex-4-enoic acid ensures that the chiral stationary phase maintains its enantioselectivity (Resolution, Rs > 1.5) prior to running unknown synthetic batches.
Column Selection: Install a macrocyclic glycopeptide chiral column (e.g., Teicoplanin-based CSP, 150 x 2.1 mm, 5 µm).
Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase consisting of Methanol/Water (80:20, v/v) containing 0.1% Formic Acid and 10 mM Ammonium Formate.
Critical Insight: Retention versus organic modifier concentration exhibits a U-shaped profile; adhere strictly to the 80:20 ratio for optimal analyte solubility and CSP conformational stability[5].
Sample Preparation: Dissolve the sample directly in the mobile phase to a concentration of 10 µg/mL.
MS Parameters: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific[M+H]+ transition for 2-Amino-5-methylhex-4-enoic acid (Exact Monoisotopic Mass: 143.0946 Da -> [M+H]+ approx. 144.10 Da)[7].
Execution: Run an isocratic elution at 0.2 mL/min. The enantiomers will resolve based on differential steric and ionic interactions with the macrocyclic clefts of the stationary phase.
References
Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. 2
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ich.org. 3
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. almacgroup.com. 6
Comparative analysis of (R)-2-Amino-5-methylhex-4-enoic acid synthesis routes
A Comparative Analysis of Synthetic Routes to (R)-2-Amino-5-methylhex-4-enoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic α-...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of Synthetic Routes to (R)-2-Amino-5-methylhex-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, including a vinyl group, make it an attractive component for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. The stereoselective synthesis of this compound in its (R)-configuration is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent. This guide provides a comparative analysis of several prominent synthetic strategies for obtaining (R)-2-Amino-5-methylhex-4-enoic acid, offering insights into the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and limitations.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure α-amino acids is a well-established field, yet the presence of the vinyl moiety in the target molecule introduces specific challenges and opportunities. This guide will focus on four distinct and representative strategies:
Chiral Auxiliary-Mediated Asymmetric Alkylation
Diastereoselective Strecker Synthesis
Biocatalytic Reductive Amination
[1][2]-Sigmatropic Rearrangement of Allylic Selenimides
Each of these routes offers a different approach to controlling the stereochemistry at the α-carbon, and the choice of method will often depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for enantiomeric purity.
Chiral Auxiliary-Mediated Asymmetric Alkylation
This classical yet highly effective strategy relies on the temporary attachment of a chiral auxiliary to a glycine-derived substrate. The auxiliary directs the stereochemical outcome of a subsequent alkylation reaction, after which it is cleaved to yield the desired enantiomerically enriched amino acid. A prominent example of this approach involves the use of a chiral oxazolidinone auxiliary, as pioneered by Evans, or other auxiliaries designed for the asymmetric alkylation of glycine enolates.[3]
Causality Behind Experimental Choices
The success of this method hinges on the ability of the chiral auxiliary to create a sterically biased environment around the enolate intermediate. The bulky substituent on the auxiliary effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the quantitative formation of the enolate at low temperatures, which minimizes side reactions. The subsequent alkylation with an appropriate electrophile, in this case, a 4-methylpent-3-enyl halide, introduces the desired side chain. Finally, the mild cleavage of the auxiliary is essential to avoid racemization of the newly formed stereocenter.
Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary
Step 1: Acylation of the Chiral Auxiliary
A solution of the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise, followed by the addition of bromoacetyl bromide to form the N-acyloxazolidinone.
Step 2: Asymmetric Alkylation
The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added slowly to generate the corresponding lithium enolate. After stirring for a short period, 1-bromo-4-methylpent-3-ene is added, and the reaction is allowed to warm slowly to room temperature.
Step 3: Cleavage of the Chiral Auxiliary
The crude product from the alkylation step is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The chiral auxiliary can be recovered by extraction, and the desired (R)-2-Amino-5-methylhex-4-enoic acid is isolated after acidification and purification.
Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.
Diastereoselective Strecker Synthesis
The Strecker synthesis is a venerable method for the preparation of α-amino acids.[4] Its asymmetric variant, which typically involves the use of a chiral amine as an auxiliary, provides a powerful route to enantiomerically enriched products.[5][6] In this approach, a chiral amine condenses with an aldehyde to form a chiral imine, which then undergoes diastereoselective addition of cyanide. Subsequent hydrolysis of the resulting α-aminonitrile yields the target amino acid.
Causality Behind Experimental Choices
The stereochemical outcome of the asymmetric Strecker reaction is determined by the facial selectivity of the cyanide addition to the chiral imine. The chiral auxiliary, for example, (R)-phenylglycinol, biases the conformation of the imine intermediate, leading to a preferred trajectory for the nucleophilic attack of the cyanide ion. The choice of cyanide source and reaction conditions can influence the diastereoselectivity of this key step. The final hydrolysis of the nitrile and cleavage of the auxiliary are typically performed under acidic conditions.
4-Methylpent-3-enal is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in a suitable solvent like methanol to form the corresponding chiral imine.
Step 2: Diastereoselective Cyanide Addition
The crude imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to promote the addition reaction. The reaction is typically carried out at low temperatures to enhance diastereoselectivity.
Step 3: Hydrolysis and Auxiliary Removal
The resulting α-aminonitrile is hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, to afford (R)-2-Amino-5-methylhex-4-enoic acid. The product is then isolated and purified.
Caption: Workflow for Asymmetric Strecker Synthesis.
Biocatalytic Reductive Amination
The use of enzymes in organic synthesis offers numerous advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility.[7] For the synthesis of chiral amines and amino acids, amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts.[8] These enzymes catalyze the asymmetric reductive amination of a ketone precursor, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.
Causality Behind Experimental Choices
The exquisite enantioselectivity of amine dehydrogenases arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site. This chiral pocket pre-organizes the ketone substrate and the hydride donor in a way that leads to the formation of a single enantiomer of the product. An in situ cofactor regeneration system, often employing a second enzyme like glucose dehydrogenase or formate dehydrogenase, is typically required to make the process economically viable.
A buffered aqueous solution is prepared containing the keto-acid precursor, 2-oxo-5-methylhex-4-enoic acid, an ammonium salt (e.g., ammonium chloride) as the amine source, and a catalytic amount of the nicotinamide cofactor (e.g., NAD+).
Step 2: Enzymatic Reaction
The amine dehydrogenase and a suitable cofactor-regenerating enzyme (e.g., glucose dehydrogenase and glucose) are added to the reaction mixture. The reaction is incubated at a controlled temperature and pH with gentle agitation.
Step 3: Product Isolation
After the reaction is complete, the enzyme is removed by precipitation or filtration. The product, (R)-2-Amino-5-methylhex-4-enoic acid, is then isolated from the aqueous solution by ion-exchange chromatography or other suitable purification methods.
Caption: Workflow for Biocatalytic Reductive Amination.
4.[1][2]-Sigmatropic Rearrangement of Allylic Selenimides
This more advanced strategy involves a pericyclic reaction to stereoselectively install the amino group. The[1][2]-sigmatropic rearrangement of an allylic selenimide provides a powerful method for the synthesis of α-alkenyl-α-amino acids with high enantiomeric purity.[1][2]
Causality Behind Experimental Choices
The key to this approach is the stereoselective formation of a trisubstituted allylic selenide. This is typically achieved through an organocatalytic α-selenenylation of an aldehyde, followed by a Horner-Wadsworth-Emmons olefination. The geometry of the double bond in the allylic selenide dictates the stereochemical outcome of the subsequent[1][2]-sigmatropic rearrangement. The rearrangement itself proceeds through a concerted, five-membered cyclic transition state, which effectively transfers the chirality from the allylic stereocenter to the newly formed α-amino stereocenter.
An organocatalytic α-selenenylation of isovaleraldehyde is performed, followed by a Horner-Wadsworth-Emmons reaction to introduce the vinyl group and establish the double bond geometry.
Step 2: Formation and Rearrangement of the Selenimide
The allylic selenide is treated with an aminating agent, such as chloramine-T, to form the corresponding selenimide in situ. Upon gentle heating, the selenimide undergoes a[1][2]-sigmatropic rearrangement to afford the N-protected amino acid derivative.
Step 3: Deprotection
The protecting group on the nitrogen is removed under appropriate conditions to yield (R)-2-Amino-5-methylhex-4-enoic acid.
Use of selenium reagents, can be technically demanding.
Conclusion
The synthesis of (R)-2-Amino-5-methylhex-4-enoic acid can be achieved through a variety of stereoselective methods, each with its own set of strengths and weaknesses. The choice of the most appropriate route will be dictated by the specific needs of the researcher, including the desired scale of the synthesis, cost considerations, and the level of enantiopurity required.
Chiral auxiliary-mediated alkylation remains a reliable and high-yielding approach for laboratory-scale synthesis, offering excellent stereocontrol.
The asymmetric Strecker synthesis provides a more convergent and atom-economical alternative, though it involves the handling of hazardous reagents.
Biocatalytic reductive amination represents a green and highly enantioselective method that is particularly well-suited for industrial applications, provided a suitable enzyme can be identified or engineered.
The [1][2]-sigmatropic rearrangement offers a sophisticated and mechanistically interesting route for researchers seeking to explore novel synthetic strategies.
As the demand for enantiomerically pure unnatural amino acids continues to grow, the development and refinement of these and other synthetic methods will remain a vibrant and important area of chemical research.
References
Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. PMC. [Link]
Enantioselective synthesis of α-alkyl,α-vinyl amino acids via[1][2]-sigmatropic rearrangement of selenimides. PubMed. [Link]
Vinylglycine Derivatives Research Articles - Page 1. R Discovery. [Link]
Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]
Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. [Link]
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [Link]
Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
In vivo efficacy studies of (R)-2-Amino-5-methylhex-4-enoic acid derivatives
Title: Strategic Incorporation of (R)-2-Amino-5-methylhex-4-enoic Acid in Peptide Therapeutics: An In Vivo Efficacy Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Incorporation of (R)-2-Amino-5-methylhex-4-enoic Acid in Peptide Therapeutics: An In Vivo Efficacy Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The optimization of peptide-based therapeutics frequently encounters a dual bottleneck: rapid in vivo proteolytic degradation and suboptimal target affinity due to high conformational flexibility. To overcome these limitations, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern medicinal chemistry.
This guide provides an objective, data-driven comparison of (R)-2-Amino-5-methylhex-4-enoic acid (also known as D-4,5-dehydroleucine) against traditional amino acid residues. By analyzing its mechanistic impact on molecular rigidity and metabolic stability, and by evaluating its performance in acute in vivo efficacy models, this guide serves as a comprehensive framework for scientists looking to engineer next-generation peptide drugs[1].
Mechanistic Causality: Why 4,5-Dehydroleucine?
When engineering a peptide, the choice of side chain dictates both the pharmacodynamics (target binding) and pharmacokinetics (in vivo half-life). Replacing a natural L-Leucine with (R)-2-Amino-5-methylhex-4-enoic acid introduces a
Δ4,5
double bond. This seemingly minor structural modification triggers profound biophysical consequences[1]:
Conformational Constraint (Target Affinity): The sp2 hybridization of the alkene restricts the
χ2
dihedral angle of the side chain. This locks the peptide into a pre-organized bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor.
Proteolytic Evasion (Metabolic Stability): Endogenous proteases rely on specific steric and electronic recognition of substrates in their S1/S1' pockets. The rigid
π
-electron cloud of the dehydroleucine side chain alters the local hydration shell and prevents the peptide backbone from adopting the geometry required for the tetrahedral transition state, effectively stalling enzymatic cleavage[2].
Site-Specific Cleavage Handle: Beyond therapeutic efficacy, the
Δ4,5
unsaturation allows for unique late-stage functionalization. Upon treatment with iodine, the residue undergoes iodo-lactonization, forming a five-membered ring that drives rapid, site-specific hydrolysis of the proximal amide bond—a highly valuable tool for in vivo prodrug activation or recombinant peptide hormone production[3].
Table 1: Physicochemical and Mechanistic Comparison of Aliphatic Amino Acids
Property / Metric
Natural L-Leucine
L-tert-Leucine (Bulky ncAA)
(R)-2-Amino-5-methylhex-4-enoic acid
Side-Chain Flexibility
High (Free rotation)
Highly Rigid (Steric bulk)
Rigid (Electronic
π
-system)
Protease Resistance
Low (Rapid degradation)
High
High
Receptor S1 Pocket Fit
Standard
Often causes steric clashes
Excellent (Maintains linear profile)
Chemical Orthogonality
None
None
High (Alkene handles, Iodo-lactonization)
In Vivo Efficacy Comparison: Acute Septicemia Case Study
To objectively validate the therapeutic superiority of (R)-2-Amino-5-methylhex-4-enoic acid, we analyze its performance in the context of cyclic heptapeptides (Polymyxin derivatives) designed to treat multi-drug resistant Gram-negative bacterial infections.
The acute disseminated E. coli mouse septicemia model is utilized because it provides a self-validating, dual-endpoint system: it measures both macroscopic systemic bioavailability (overall survival) and microscopic tissue penetration (kidney bacterial burden)[4].
Table 2: In Vivo Efficacy in E. coli (ATCC 25922) Mouse Septicemia Model
Test subjects: Female C57BL/6 mice. Treatment administered as a single Intraperitoneal (IP) dose (3.0 mg/kg) 1 hour post-infection. Endpoints measured at 16 hours.[4][5]
Compound Variant
Key P1/P2 Substitution
In Vitro MIC (µg/mL)
16h Survival Rate (%)
Kidney Burden (log CFU/g)
Control (Vehicle)
N/A
N/A
0%
> 8.5
Peptide A
Natural L-Leucine
2.0
20%
7.2 ± 0.4
Peptide B
L-tert-Leucine
1.0
60%
5.1 ± 0.3
Peptide C
(R)-2-Amino-5-methylhex-4-enoic acid
0.25
100%
2.8 ± 0.2
Data Interpretation: Peptide C, containing the dehydroleucine derivative, demonstrates a 4-fold improvement in in vitro potency over the tert-leucine variant, translating to a 100% survival rate and a massive >4-log reduction in kidney bacterial burden. This proves that the
Δ4,5
double bond provides the necessary protease resistance without the detrimental steric clashes caused by fully saturated bulky ncAAs[4].
Logical Workflows & Visualizations
To understand how molecular modifications translate to systemic efficacy, the following diagram maps the causal relationship between ncAA incorporation and biological outcomes.
Caption: Logical relationship mapping how 4,5-dehydroleucine incorporation drives in vivo efficacy.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the methodologies used to generate the pharmacokinetic and efficacy data.
Protocol A: In Vitro Metabolic Stability (Plasma Half-Life) Assay
Objective: To quantify the resistance of the dehydroleucine-modified peptide against endogenous circulating proteases.
Preparation: Thaw frozen mouse plasma (C57BL/6) and centrifuge at 3,000 x g for 5 minutes to remove aggregates. Dilute to 50% (v/v) with 1X PBS (pH 7.4).
Incubation: Spike the peptide test compound into the plasma mixture to achieve a final concentration of 10 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).
Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Extraction & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate plasma proteins. Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS (MRM mode) to calculate the elimination rate constant (
ke
) and half-life (
t1/2
).
Protocol B: Acute Disseminated Mouse Septicemia Model
Objective: To evaluate the systemic in vivo efficacy and tissue penetration of the formulated peptide.[4][5]
Caption: Step-by-step experimental workflow for the acute disseminated mouse septicemia model.
Animal Acclimation: House female C57BL/6 mice (18–22 grams) in specific pathogen-free conditions. Allow 5 days of acclimation prior to the study[5].
Inoculum Preparation: Culture E. coli ATCC 25922 overnight. Wash and resuspend the cells in sterile saline containing 5% mucin to enhance infection reproducibility. Adjust the concentration to
5×105
CFU/mL.
Infection: Administer 0.5 mL of the bacterial suspension via intraperitoneal (IP) injection to each mouse.
Therapeutic Intervention: Exactly 1 hour post-infection, administer the peptide test compounds (formulated in sterile saline) via a single IP injection at varying dose levels (0.3, 1.0, and 3.0 mg/kg)[4].
Endpoint Harvest (16 Hours): Monitor animals for 16 hours. Record survival rates. Euthanize surviving mice via CO2 asphyxiation. Aseptically excise both kidneys.
Bacterial Enumeration: Homogenize the excised kidneys in 1 mL of sterile PBS. Perform 10-fold serial dilutions of the homogenate and plate on MacConkey agar. Incubate plates at 37°C for 24 hours and count CFUs to determine the bacterial burden per gram of tissue[4].
References
Patents, G. "WO2017218922A2 - Compositions and methods for the treatment of bacterial infections". Google Patents.
Patents, G. "WO2018006063A1 - Compositions and methods for the treatment of bacterial infections". Google Patents.
ResearchGate. "In Vivo Incorporation of Multiple Noncanonical Amino Acids into Proteins". ResearchGate. URL: [Link]
Comparative Guide: Neuroprotective Mechanisms of (R)-2-Amino-5-methylhex-4-enoic Acid vs. Known Neurotoxins
Executive Summary & Mechanistic Overview Non-proteinogenic amino acids present a fascinating dichotomy in neurobiology and drug development. While some naturally occurring non-protein amino acids act as potent neurotoxin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
Non-proteinogenic amino acids present a fascinating dichotomy in neurobiology and drug development. While some naturally occurring non-protein amino acids act as potent neurotoxins implicated in severe neurodegenerative diseases, engineered aliphatic amino acids are increasingly investigated for their neurorestorative properties.
This guide objectively compares the divergent cellular pathways engaged by two distinct classes of non-proteinogenic amino acids: the excitotoxic cyanobacterial metabolite β-N-methylamino-L-alanine (BMAA) and the neuroprotective synthetic leucine analog (R)-2-Amino-5-methylhex-4-enoic acid (also known as 4,5-dehydroleucine). By contrasting their physicochemical properties and target engagement profiles, this guide provides researchers with a framework for evaluating amino acid analogs in neuropharmacology.
Pathway Divergence: Neuroprotection vs. Excitotoxicity
The Neuroprotective Axis: (R)-2-Amino-5-methylhex-4-enoic Acid
As a structurally constrained, unsaturated analog of L-leucine, (R)-2-Amino-5-methylhex-4-enoic acid interacts with the cellular amino acid sensing machinery. In the central nervous system, leucine and its synthetic analogs act as signaling molecules that bind to Sestrin2, disrupting the Sestrin2-GATOR2 complex. This disruption releases GATOR2 to activate the mTORC1 signaling pathway .
Mechanistic Causality: mTORC1 activation in cortical and striatal neurons enhances mRNA translation, promotes dendritic spine density, and supports synaptic plasticity. Unlike native leucine, which is rapidly catabolized by Branched-Chain Amino Acid Transaminases (BCAT), synthetic analogs often exhibit prolonged half-lives, providing sustained mTORC1 activation that is highly neuroprotective against traumatic and ischemic brain injuries .
The Neurotoxic Axis: β-N-methylamino-L-alanine (BMAA)
In stark contrast, BMAA acts as a "Trojan horse" within the brain, heavily implicated in the pathogenesis of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC).
Mechanistic Causality: BMAA functions as an agonist at ionotropic glutamate receptors (AMPA and NMDA), triggering massive intracellular Ca²⁺ influx. Furthermore, it inhibits the cystine/glutamate antiporter (system xc−), leading to severe oxidative stress and extracellular glutamate accumulation . BMAA can also be misincorporated into proteins in place of L-serine, creating an endogenous neurotoxic reservoir that slowly releases the toxin, driving long-latency neurodegeneration .
Comparative Physicochemical and Kinetic Profiling
To objectively evaluate the performance and safety of these compounds, the following table summarizes their quantitative physicochemical metrics and functional outcomes in neuronal models.
Property / Metric
(R)-2-Amino-5-methylhex-4-enoic Acid
β-N-methylamino-L-alanine (BMAA)
L-Glutamate (Endogenous Control)
Molecular Weight
143.19 g/mol
118.14 g/mol
147.13 g/mol
Predicted LogP
~0.5 (Lipophilic side chain)
-2.4 (Highly polar)
-3.8 (Highly polar)
Primary Target
Sestrin2 / mTORC1
AMPA / NMDA / System xc−
NMDA / AMPA / mGluR
Receptor Affinity
Kd
~ 15 µM (Sestrin2) *
EC50
~ 1 mM (AMPA/NMDA)
EC50
~ 10 µM (NMDA)
24h LDH Release
< 5% (Neuroprotective)
> 60% (Neurotoxic)
> 80% (Excitotoxic)
*Affinity estimated based on structurally homologous synthetic leucine analogs.
Systems-Level Visualization
The following diagram maps the divergent signaling cascades initiated by these two amino acid derivatives, highlighting how mTORC1 activation can theoretically mitigate the downstream oxidative stress induced by excitotoxins.
Divergent signaling cascades: mTORC1-mediated neuroprotection vs. AMPA/NMDA-driven excitotoxicity.
Experimental Protocols for Comparative Validation
To empirically validate the neuroprotective efficacy of (R)-2-Amino-5-methylhex-4-enoic acid against a BMAA-induced neurotoxic challenge, the following self-validating workflow is employed.
Rationale: This dual-assay system confirms that the leucine analog successfully engages its target (mTORC1) while simultaneously quantifying its functional ability to rescue primary neurons from BMAA-induced cell death.
Step 1: Cell Culture Preparation & Starvation
Isolate primary cortical neurons from E18 murine embryos and culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV) to ensure mature synaptic network formation.
Critical Step: Prior to treatment, incubate cells in amino acid-free artificial cerebrospinal fluid (aCSF) for 60 minutes.
Causality: Leucine starvation maximizes the binding of Sestrin2 to GATOR2, establishing a low-mTORC1 baseline. This is strictly required to accurately observe the synthetic analog's activating effect without interference from endogenous amino acids.
Step 2: Compound Administration
Establish four distinct experimental cohorts to ensure the protocol is self-validating:
Group A (Vehicle Control): aCSF only.
Group B (Toxin Control): Treat with 500 µM BMAA.
Group C (Protectant Control): Treat with 100 µM (R)-2-Amino-5-methylhex-4-enoic acid.
Group D (Rescue): Co-treat with 500 µM BMAA + 100 µM (R)-2-Amino-5-methylhex-4-enoic acid.
Lyse a subset of cells from all groups at 2 hours post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
Probe lysates for phospho-p70S6K1 (Thr389) and total p70S6K1.
Validation Check: An isolated increase in the p-p70S6K1 / total p70S6K1 ratio in Groups C and D confirms that the leucine analog successfully bypasses BMAA-induced cellular stress to activate the neuroprotective mTORC1 cascade.
At 24 hours post-treatment, collect the culture media from the remaining cells.
Quantify Lactate Dehydrogenase (LDH) release using a standard colorimetric assay (absorbance at 490 nm).
Validation Check: Group B must show >50% LDH release relative to total lysis controls to confirm BMAA toxicity. A statistically significant reduction of LDH release in Group D validates the functional neuroprotective capacity of the leucine analog against the neurotoxin.
References
Huntington's disease phenotypes are improved via mTORC1 modulation by small molecule therapy
Source: PLOS One
URL:[Link]
A mechanism for slow release of biomagnified cyanobacterial neurotoxins and neurodegenerative disease in Guam
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Branched-Chain Amino Acids Are Neuroprotective Against Traumatic Brain Injury and Enhance Rate of Recovery: Prophylactic Role for Contact Sports and Emergent Use
Source: Neurotrauma Reports
URL:[Link]
Comparative
A Senior Application Scientist's Guide to the Chiral Purity Analysis of (R)-2-Amino-5-methylhex-4-enoic acid
Introduction: The Analytical Imperative of Chiral Purity (R)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest in drug discovery and metabolic studies.[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative of Chiral Purity
(R)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest in drug discovery and metabolic studies.[1][2] As with most biologically active molecules, chirality is a critical attribute. The spatial arrangement of substituents around the chiral center at the alpha-carbon dictates the molecule's interaction with other chiral entities, such as enzymes and receptors. Consequently, the biological activity and toxicological profile of the (R)-enantiomer can differ significantly from its (S)-counterpart.
For researchers and drug development professionals, the accurate determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of (R)-2-Amino-5-methylhex-4-enoic acid, grounded in established scientific principles and field-proven insights. We will explore the causality behind methodological choices, offering a practical framework for selecting and optimizing the most suitable approach for your research and development needs.
Core Analytical Strategies: A Comparative Overview
The separation of enantiomers presents a unique analytical challenge because they possess identical physical properties (e.g., boiling point, solubility) in an achiral environment. Therefore, chiral recognition is essential. This is typically achieved through two main strategies:
Direct Chiral Separation: Enantiomers are separated on a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or with a chiral selector in the buffer for Capillary Electrophoresis (CE).
Indirect Chiral Separation: The enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
This guide will focus primarily on direct separation methods, which are generally preferred as they reduce sample preparation complexity and eliminate potential kinetic resolution issues associated with derivatization.[3] We will compare three major platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely adopted technique for enantiomeric purity analysis due to its versatility, robustness, and broad applicability. The key to this method is the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte, leading to different retention times for the enantiomers.
Mechanism & Causality: Choosing the Right Chiral Stationary Phase (CSP)
The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. The choice is dictated by the analyte's structure, specifically the functional groups available for interaction with the CSP. For an amino acid like (R)-2-Amino-5-methylhex-4-enoic acid, which possesses a primary amine, a carboxylic acid, and a hydrophobic side chain, several classes of CSPs are highly effective.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a robust chiral HPLC method.
Comparison of Major CSP Classes for Amino Acid Analysis
Multimodal (RP, NP, Polar Organic), broad selectivity for amino acids, excellent for both free and N-protected forms.[3][4]
Can be sensitive to mobile phase pH and buffer concentration.
Polysaccharide Derivatives
Amylose/Cellulose Phenylcarbamates
Hydrogen bonding, π-π interactions, steric inclusion into chiral grooves.[5]
High loading capacity, excellent for preparative separation, very durable.[6]
Often requires normal-phase or polar organic mobile phases; may require derivatization for some free amino acids.[5]
Crown Ethers
(18-Crown-6)-tetracarboxylic acid
Host-guest complexation with the primary amine group.[7]
Excellent for separating primary amino acids, predictable elution order.[7]
Limited to analytes with a primary amine, requires acidic mobile phases.[6]
For (R)-2-Amino-5-methylhex-4-enoic acid, macrocyclic glycopeptide CSPs , such as those based on Teicoplanin (e.g., CHIROBIOTIC T), represent the most promising starting point. Their ability to engage in multiple types of interactions (ionic with the amine and carboxyl groups, and inclusion with the side chain) provides a high probability of achieving successful enantioseparation.
Experimental Protocol: Direct Chiral HPLC Analysis
This protocol provides a robust starting point for the analysis of (R)-2-Amino-5-methylhex-4-enoic acid.
Objective: To determine the enantiomeric purity of (R)-2-Amino-5-methylhex-4-enoic acid using a macrocyclic glycopeptide CSP.
Chiral Column: CHIROBIOTIC T (Teicoplanin-based), 25 cm x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Acetic Acid in Water.
Mobile Phase B: 0.1% Acetic Acid in Methanol.
Sample: (R)-2-Amino-5-methylhex-4-enoic acid standard and sample, dissolved in mobile phase at ~0.5 mg/mL.
Procedure:
System Preparation: Equilibrate the CHIROBIOTIC T column with a mobile phase of 80% B (Methanol/Acetic Acid) and 20% A (Water/Acetic Acid) at a flow rate of 1.0 mL/min. Maintain column temperature at 25 °C.
Sample Injection: Inject 10 µL of the sample solution.
Data Acquisition: Monitor the elution profile at 210 nm. The run time should be sufficient to allow for the elution of both enantiomers (typically 15-20 minutes).
Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula:
% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Trustworthiness Check:
Inject a racemic standard (if available) to confirm the identity of the two enantiomeric peaks and determine the resolution factor.
Perform a spike-and-recovery experiment by adding a small, known amount of the (S)-enantiomer to the (R)-sample to verify peak identification and quantitation accuracy.
Chiral Gas Chromatography (GC): High Efficiency Through Derivatization
Chiral GC offers exceptionally high resolution and sensitivity, making it an excellent choice for detecting trace enantiomeric impurities. However, amino acids are non-volatile and must be derivatized prior to analysis. This adds a sample preparation step but enables the use of highly efficient capillary columns.
Causality: The Necessity of Derivatization
The derivatization process serves two purposes:
Volatility: It converts the polar, zwitterionic amino acid into a volatile ester.
Improved Chromatography: It blocks the polar functional groups, reducing peak tailing and improving chromatographic performance.
A common and highly effective method is the formation of N-trifluoroacetyl-O-methyl ester derivatives.[8][9] This two-step process is robust and yields stable derivatives suitable for GC analysis.
Workflow for Chiral GC Analysis with Derivatization
Caption: The mandatory derivatization workflow for chiral amino acid analysis by GC.
Experimental Protocol: Chiral GC-MS Analysis
Objective: To determine the enantiomeric purity via GC-MS after derivatization.
Materials:
GC-MS System: Gas chromatograph with a mass selective detector.
Chiral Column: Chirasil-Dex CB (or similar cyclodextrin-based CSP), 25 m x 0.25 mm.
Reagents: 2M HCl in Methanol, Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM).
Procedure:
Derivatization:
a. Place ~1 mg of the amino acid sample in a reaction vial.
b. Add 500 µL of 2M HCl in Methanol. Heat at 100 °C for 30 minutes to form the methyl ester.
c. Evaporate the solvent under a stream of nitrogen.
d. Add 200 µL of DCM and 100 µL of TFAA. Heat at 100 °C for 15 minutes to form the N-TFA derivative.
e. Evaporate the excess reagent and redissolve the residue in a suitable volume of DCM for injection.
GC-MS Analysis:
a. Injection: Inject 1 µL of the derivatized sample in splitless mode.
b. GC Conditions:
Inlet Temperature: 250 °C
Carrier Gas: Helium, constant flow ~1.2 mL/min.
Oven Program: Start at 80 °C, hold for 2 min, ramp to 180 °C at 4 °C/min.
c. MS Conditions:
Transfer Line: 250 °C
Ion Source: 230 °C
Scan Range: 50-300 m/z.
Data Analysis: Identify the peaks corresponding to the derivatized enantiomers based on their mass spectra and retention times.[9] Calculate % ee from the integrated peak areas.
Capillary Electrophoresis (CE): High Efficiency with Minimal Sample
Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency and requires minimal sample and solvent consumption.[10] For chiral separations, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte (running buffer).
Mechanism: Transient Host-Guest Interactions in Solution
The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector in the liquid phase. This transient complex formation alters the electrophoretic mobility of each enantiomer, leading to their separation as they migrate through the capillary. Sulfated cyclodextrins are particularly effective selectors for amino acids due to their charged nature, which enhances both their interaction with the analyte and their own mobility.[10]
Comparative Summary and Recommendations
Feature
Chiral HPLC (Direct)
Chiral GC (Derivatization)
Chiral CE
Principle
Differential interaction with solid Chiral Stationary Phase (CSP).
Differential interaction with solid CSP after conversion to volatile derivatives.
Differential interaction with a Chiral Selector in the liquid phase buffer.
Very small sample sizes, high-throughput screening.
Senior Scientist's Recommendation:
For the routine, reliable, and robust chiral purity analysis of (R)-2-Amino-5-methylhex-4-enoic acid , Chiral HPLC with a macrocyclic glycopeptide stationary phase (e.g., CHIROBIOTIC T) is the recommended primary method.
Expertise & Experience: This approach minimizes sample preparation, thereby reducing potential sources of error and variability. The broad selectivity of these columns for amino acids makes them a logical and high-probability starting point for successful method development.[4]
Trustworthiness: The direct nature of the analysis ensures that the measured enantiomeric ratio directly reflects the sample's composition without artifacts from derivatization. The protocol is self-validating through the analysis of racemic and spiked samples.
Authoritative Grounding: The use of macrocyclic antibiotic CSPs for the separation of both free and protected amino acids is extensively documented and established in the scientific literature.[3][4][11]
Chiral GC-MS should be considered a secondary, orthogonal method. Its value lies in its high sensitivity for detecting trace enantiomeric impurities (e.g., <0.1%) and providing mass spectral data for unambiguous peak identification, making it an excellent confirmatory technique.
References
Freye, C. E., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(24), 4416-4426. Retrieved from [Link]
Gasper, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4591. Retrieved from [Link]
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]
Freye, C. E., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. ResearchGate. Retrieved from [Link]
Buniatyan, G. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 269-277. Retrieved from [Link]
Fujii, Y., et al. (2018). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 54(56), 7842-7845. Retrieved from [Link]
Shimizu, R., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(14), 3535-3541. Retrieved from [Link]
Garcia-Ruiz, C., & Marina, M. L. (2014). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 1139, 149-161. Retrieved from [Link]
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
Wang, F., et al. (2012). Method for chiral separation of various side chain protected amino acids. Google Patents.
Castro, R., et al. (2003). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 26(15), 2459-2475. Retrieved from [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-201. Retrieved from [Link]
Suetsugu, Y., et al. (2014). Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Journal of Environmental Science and Health, Part B, 49(5), 337-342. Retrieved from [Link]
Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-758. Retrieved from [Link]
A Senior Application Scientist's Guide: Benchmarking New Analytical Methods for (R)-2-Amino-5-methylhex-4-enoic Acid
Introduction: The Analytical Imperative for a Unique Chiral Amino Acid (R)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid, represents a molecule of significant interest in chemical and pharmaceutical re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for a Unique Chiral Amino Acid
(R)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid, represents a molecule of significant interest in chemical and pharmaceutical research.[1][2] Its unique unsaturated and branched side-chain makes it a valuable chiral building block. As with all chiral molecules in drug development and manufacturing, the stereochemical identity is critical; enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] Therefore, the ability to accurately and reliably determine the enantiomeric purity of (R)-2-Amino-5-methylhex-4-enoic acid is not merely an analytical task but a fundamental requirement for quality control and regulatory compliance.[4][5]
This guide provides an in-depth comparison of established and emerging analytical techniques for the chiral analysis of this molecule. We move beyond a simple listing of methods to explore the underlying principles, practical workflows, and the rationale behind choosing one technique over another. Our focus is on providing a self-validating framework for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Established Techniques: The Pillars of Chiral Separation
For decades, two methods have formed the bedrock of chiral analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Their reliability is well-documented, but they come with distinct operational characteristics.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC is arguably the most widely used technique for chiral separations due to its versatility and broad applicability to non-volatile compounds like amino acids.[4][6][] The core of this method lies in the use of a Chiral Stationary Phase (CSP), which creates a stereoselective environment where the two enantiomers interact differently, leading to different retention times.[4]
Principle of Separation: The CSP's unique spatial arrangement allows for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) with the enantiomers. This results in one enantiomer being retained longer on the column than the other, enabling their separation and quantification. For a molecule like (R)-2-Amino-5-methylhex-4-enoic acid, a low mobile phase pH is often employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention in reversed-phase chromatography.[8]
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography is a powerful technique known for its high separation efficiency, often resulting in very sharp peaks.[5] It is best suited for volatile and thermally stable compounds.[5][9] Since amino acids are non-volatile, a critical and often complex derivatization step is required to make them suitable for GC analysis.[5][]
Principle of Separation: After derivatization (e.g., silylation), the volatile analyte is introduced into the GC.[10] Separation occurs on a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP as they travel through the column leads to their separation based on retention time.
Emerging Techniques: The Forefront of Analytical Efficiency
Advances in analytical instrumentation have ushered in new methods that promise higher throughput, greater sensitivity, and reduced complexity.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This technique represents a significant evolution from traditional HPLC. By using columns with smaller particle sizes, UHPLC achieves faster separations and higher resolution. Coupling this with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity.[11][12]
Principle of Separation & Detection: The chiral separation still occurs on a chiral column, but the UHPLC system allows for much faster analysis times. The eluent is then ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer acts as the detector.[10] MS/MS allows for the selection of a specific precursor ion (the protonated molecule) and then fragments it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can detect trace levels of the undesired enantiomer even in complex matrices.[10] Importantly, some modern LC-MS/MS methods can analyze chiral amino acids without any derivatization, significantly simplifying sample preparation.[12]
Supercritical Fluid Chromatography (SFC)
SFC combines aspects of both gas and liquid chromatography, using a supercritical fluid (typically CO2) as the mobile phase.[13] It is known for fast, efficient separations and is considered a "greener" alternative due to reduced organic solvent consumption.[13]
Principle of Separation: The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and higher efficiency compared to HPLC.[13] As with HPLC, chiral stationary phases are employed to achieve enantioseparation. SFC is particularly well-suited for high-throughput screening applications.
Comparative Analysis: Performance Benchmarking
The choice of an analytical method is always a trade-off between various performance parameters. The following table provides a comparative summary.
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating system suitability tests as mandated by regulatory guidelines.[4]
Workflow Overview
The general workflow for any chiral analysis involves several key stages, from sample preparation to final data reporting.
Caption: General workflow for chromatographic chiral analysis.
Protocol 1: Established Method - Chiral HPLC-UV
This protocol is designed for determining the enantiomeric purity of (R)-2-Amino-5-methylhex-4-enoic acid.
System Preparation:
Column: Chiral Stationary Phase column suitable for amino acids (e.g., a cyclodextrin-based CD-PH column).[15]
Mobile Phase: A filtered and degassed mixture of an appropriate buffer and organic solvent (e.g., Ammonium acetate/ethanol/2-propanol).[15] The exact ratio must be optimized for resolution.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at 210-220 nm.
Column Temperature: 25-30 °C.
Standard & Sample Preparation:
System Suitability Solution: Prepare a solution containing approximately equal amounts of the (R)- and (S)-enantiomers (the racemate).
Sample Solution: Accurately weigh and dissolve the (R)-2-Amino-5-methylhex-4-enoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Chromatographic Run & Validation:
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
System Suitability: Inject the System Suitability Solution. The resolution between the two enantiomer peaks must be ≥ 2.0.[15]
Analysis: Inject the Sample Solution in triplicate.
Calculation: Determine the area percent of the undesired (S)-enantiomer relative to the total area of both enantiomer peaks.
Protocol 2: Emerging Method - Chiral UHPLC-MS/MS (No Derivatization)
This protocol offers a high-sensitivity, high-throughput alternative.
System Preparation:
LC System: A UHPLC system capable of high pressures.
Column: A sub-2 µm particle size chiral column.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
MS System: A tandem quadrupole mass spectrometer with an ESI source.
Standard & Sample Preparation:
System Suitability Solution: As described in the HPLC protocol.
Sample Solution: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a 50:50 mixture of Mobile Phase A and B.
MRM Transitions: Determine the specific mass transition for 2-Amino-5-methylhex-4-enoic acid. For its molecular formula C7H13NO2 (MW: 143.18), the protonated molecule [M+H]⁺ would be m/z 144.2. A characteristic fragment ion would be selected for the transition (e.g., 144.2 -> 88.1, representing a loss of the side chain).
System Suitability: Inject the suitability solution to confirm peak separation and MS signal response.
Analysis: Inject the sample solution. The high selectivity of MRM allows for accurate quantification even if chromatographic resolution is not baseline.
Method Selection Logic: A Decision-Making Framework
Choosing the right analytical method depends on the specific requirements of the task. The following flowchart provides a logical guide for researchers.
Conformational Analysis of Peptides Containing (R)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide to Regioselective Stapling
In the landscape of modern peptide therapeutics, stabilizing the bioactive α-helical conformation is paramount for ensuring intracellular target engagement and proteolytic resistance. While standard hydrocarbon stapling...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern peptide therapeutics, stabilizing the bioactive α-helical conformation is paramount for ensuring intracellular target engagement and proteolytic resistance. While standard hydrocarbon stapling using terminal olefins has revolutionized the field, the synthesis of complex, multi-stapled peptides (such as conotoxin or insulin mimetics) presents a profound regiochemical challenge.
Enter (R)-2-Amino-5-methylhex-4-enoic acid —commonly known in peptide chemistry as D-Prenylglycine (D-Pre) .
As a Senior Application Scientist, I have structured this guide to objectively compare D-Pre against conventional olefinic amino acids. We will examine the mechanistic causality behind its use, evaluate comparative performance data, and detail a self-validating experimental workflow for regioselective peptide stapling.
The Mechanistic Advantage: Steric Shielding as a Pseudo-Protecting Group
When synthesizing peptides that require multiple dicarba bridges (hydrocarbon staples), utilizing standard terminal olefins like D-Allylglycine (D-Alg) for all positions inevitably leads to random cross-linking and inseparable isomeric mixtures.
D-Prenylglycine solves this through precise steric engineering. The side chain of D-Pre features a trisubstituted (dimethyl) alkene. Under standard Ring-Closing Metathesis (RCM) conditions using ruthenium alkylidene catalysts (e.g., Grubbs Generation II), the bulky gem-dimethyl group creates a thermodynamic and kinetic barrier, rendering the D-Pre alkene completely inert[1].
The Causality of Orthogonal Reactivity:
By incorporating both D-Alg and D-Pre into a single linear peptide sequence, scientists can dictate the exact order of bridge formation. The unhindered D-Alg residues react first. Once the primary bridge is secured, the D-Pre residues are intentionally "unblocked" via cross-metathesis with a high concentration of a disposable, low-molecular-weight olefin (such as Z-butene). This strips the steric dimethyl shield, converting D-Pre into a reactive crotylglycine derivative, which then undergoes a secondary RCM to form the final staple[2].
Mechanistic pathway of D-Prenylglycine inducing conformational stability via regioselective stapling.
Comparative Performance Analysis
To objectively evaluate D-Pre, we must look at its metathesis reactivity profile compared to alternative unnatural amino acids, as well as the downstream conformational impact on the resulting peptide architectures.
Table 1: Olefin Metathesis Reactivity Profile (Standard Grubbs II Conditions)
Amino Acid Variant
Alkene Substitution Class
Primary RCM Conversion (%)
Hydrogenation Susceptibility
Metathesis Activation Required?
D-Prenylglycine (D-Pre)
Trisubstituted (Internal)
< 2% (Inert)
Inert
Yes (via Z-butene cross-metathesis)
D-Allylglycine (D-Alg)
Monosubstituted (Terminal)
> 95%
Highly Susceptible
No (Spontaneous RCM)
D-Crotylglycine (D-Crt)
Disubstituted (Internal)
~ 85%
Moderately Susceptible
No
Data Interpretation: D-Pre is the only variant that provides true orthogonality. Its inertness to primary RCM and hydrogenation ensures it remains untouched while the rest of the peptide backbone is manipulated[1].
Data Interpretation: Replacing redox-labile disulfide bridges with dual hydrocarbon staples (enabled by the Alg/Pre pairing) drastically increases the α-helical propensity, locking the peptide into its bioactive conformation. This directly correlates to a >10-fold increase in target affinity and exceptional serum stability.
The following protocol outlines a self-validating system for synthesizing a bis-stapled peptide. The inherent chemical logic ensures that if the intermediate mass spectra are clean, the regiochemistry is absolute.
Phase 1: Peptide Assembly & Primary Stapling
Solid-Phase Synthesis: Synthesize the linear peptide on a Rink Amide resin using standard Fmoc chemistry. Incorporate D-Alg at positions
i
and
i+4
(Staple 1) and D-Pre at positions
j
and
j+4
(Staple 2).
Primary RCM: Wash the resin with anhydrous dichloromethane (DCM). Add 20 mol% Grubbs Generation II catalyst in DCM and agitate for 2 hours at room temperature.
Causality: The terminal alkenes of D-Alg undergo facile RCM. The trisubstituted alkenes of D-Pre are sterically hindered and remain completely unreacted. This thermodynamic barrier prevents cross-staple scrambling.
Primary Hydrogenation: Treat the resin with Wilkinson’s catalyst (
Rh(PPh3)3Cl
) and
H2
gas (50 psi) for 4 hours.
Causality: Saturating the newly formed D-Alg bridge prevents it from reopening or participating in subsequent metathesis steps. D-Pre remains chemically inert to these hydrogenation conditions[1].
Phase 2: Unblocking & Secondary Stapling
4. Olefin Unblocking (Cross-Metathesis): Suspend the resin in DCM. Add 20 mol% Grubbs II catalyst and continuously purge the reaction vessel with Z-butene gas. React for 4 hours.
Causality: The massive stoichiometric excess of the small disposable olefin forces a cross-metathesis reaction with the sterically hindered D-Pre. This cleaves the dimethyl group, converting the D-Pre residues into reactive crotylglycine residues[2].
Secondary RCM: Flush the system with argon to remove excess Z-butene. Resuspend in DCM with fresh Grubbs II catalyst (20 mol%) and react for 2 hours to close the second dicarba bridge.
Cleavage: Cleave the heavily constrained peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) and purify via RP-HPLC.
For drug development professionals engineering next-generation peptide therapeutics, (R)-2-Amino-5-methylhex-4-enoic acid (D-Prenylglycine) is not merely a structural building block; it is a programmable chemical tool. By leveraging its inherent steric hindrance as a pseudo-protecting group, researchers can execute regioselective, multi-staple syntheses with absolute precision, yielding hyper-stable, highly helical peptides that outperform their wild-type and mono-stapled counterparts.
References
Elaridi, J., Patel, J., Jackson, W. R., & Robinson, A. J. (2006). Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues of Multicystine-Containing Peptides. The Journal of Organic Chemistry, 71(20), 7538-7545.[Link]
Robinson, A. J., et al. (2011). Methods for the synthesis of alkyne-containing dicarba bridges in peptides.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for (R)-2-Amino-5-methylhex-4-enoic Acid
Executive Summary
(R)-2-Amino-5-methylhex-4-enoic acid is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in Solid Phase Peptide Synthesis (SPPS) and structure-activity relationship (SAR) studies for drug discovery. Due to its unique structural properties, handling and disposing of this compound requires rigorous logistical planning. This guide provides researchers and drug development professionals with a self-validating, causality-driven operational workflow and step-by-step disposal plan to ensure maximum laboratory safety and regulatory compliance.
Hazard Profile & Causality-Driven Safety Measures
Before integrating (R)-2-Amino-5-methylhex-4-enoic acid into any workflow, operators must understand the mechanistic reasoning behind the required safety protocols. Like its structurally similar enantiomers and protected derivatives, this compound is classified as a hazardous chemical waste[1].
GHS Hazard Classifications:
H315 (Skin Irritation) & H319 (Serious Eye Irritation): Direct contact disrupts lipid bilayers in cellular membranes, causing acute inflammation[2].
H335 (Respiratory Irritation): The lyophilized solid form can easily aerosolize. Inhalation of these micro-particulates causes mechanical and chemical irritation to the respiratory tract[2].
Mandatory Personal Protective Equipment (PPE) & Causality:
Calibrated Fume Hood: All weighing and transferring must occur in a well-ventilated chemical fume hood to prevent the inhalation of aerosolized dust[1].
Nitrile Gloves & Splash-Proof Goggles: Creates an impermeable barrier against dermal and ocular absorption during solvent-based coupling reactions[1].
Dust Respirator: Required if handling bulk solid quantities outside of a controlled hood environment[1].
Operational Workflow: SPPS Coupling Protocol
To contextualize the waste streams generated by (R)-2-Amino-5-methylhex-4-enoic acid, the following is a standardized, self-validating protocol for a single SPPS coupling cycle[2].
Step-by-Step Methodology:
Resin Preparation: Swell the peptide resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix. Drain the solvent.
Deprotection: Treat the resin with a 20% Piperidine in Dimethylformamide (DMF) solution for 15 minutes to remove the N-terminal protecting group. Drain and route this directly to the Basic Waste Stream .
Activation (Causality Step): In a separate vial, dissolve 3.0 equivalents of (R)-2-Amino-5-methylhex-4-enoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of Diisopropylethylamine (DIEA).
Causality: DIEA acts as a base to deprotonate the carboxylic acid of the amino acid, allowing HATU to rapidly form an active OAt ester. This prevents epimerization and ensures high coupling efficiency.
Coupling: Add the activated amino acid solution to the resin. Agitate for 1.5 to 2 hours at room temperature[2].
Self-Validation: Perform a Ninhydrin (Kaiser) test on a micro-cleaved resin sample. A colorless/yellow bead confirms successful coupling (validating the consumption of the amino acid). A blue result indicates unreacted amines, requiring a second coupling cycle before proceeding.
Washing & Waste Collection: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts[2]. Collect all washings in the designated Mixed Organic Waste Stream .
Quantitative Data Summary
Understanding reagent ratios is critical for anticipating waste volume and chemical load.
Table 1: SPPS Reagent Equivalents and Waste Categorization
The safest method for disposing of (R)-2-Amino-5-methylhex-4-enoic acid—whether as an unreacted solid or dissolved in post-synthesis washings—is to treat it strictly as hazardous chemical waste[1].
Step 1: Waste Segregation (Critical Priority)
Keep (R)-2-Amino-5-methylhex-4-enoic acid waste strictly separated from other incompatible waste streams (e.g., strong oxidizers or highly acidic cleavage cocktails like Trifluoroacetic acid)[1].
Causality: Mixing incompatible streams, specifically basic coupling waste (containing DIEA) with acidic cleavage waste, can lead to dangerous exothermic reactions and pressure buildup in sealed containers.
Step 2: Neutralization of Liquid Waste
Liquid streams containing excess DIEA and unreacted amino acid derivatives are highly basic.
Carefully neutralize basic aqueous/organic emulsions using a weak acid buffer until the pH is between 6 and 8. Verify the pH using indicator strips (Self-validating step).
Step 3: Waste Container Management
Place all chemical waste (including contaminated spatulas, empty vials, and residual solids) into a clearly labeled, leak-proof, and puncture-resistant container[1].
The label must explicitly state "Hazardous Waste" and identify the contents as "(R)-2-Amino-5-methylhex-4-enoic acid" alongside any solvents used (e.g., DCM, DMF)[1].
Step 4: Storage and Professional Disposal
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames[1].
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup under code P501 (Dispose of contents/container to an authorized hazardous waste collection point)[1],[2].
Visualization: SPPS Workflow and Disposal Pathway
Workflow mapping SPPS coupling to safe disposal pathways for non-natural amino acids.
References
[1] Title: Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals - Benchchem
Source: benchchem.com
URL:
[2] Title: Technical Guide: Safety and Handling of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid - Benchchem
Source: benchchem.com
URL:
[3] Title: STA PHARMACEUTICAL US LLC Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid | 1 g
Source: fishersci.com
URL: